3,4,5-Trifluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,4,5-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDEIOYXFXNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370438 | |
| Record name | 3,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143418-49-9 | |
| Record name | (3,4,5-Trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143418-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3,4,5-trifluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143418499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4,5-trifluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.737 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorophenylboronic Acid via Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of 3,4,5-trifluorophenylboronic acid from Grignard reagents. It details established experimental protocols, presents key quantitative data in a comparative format, and illustrates the underlying chemical transformations and workflows. This document is intended to serve as a practical resource for chemists in research and development, particularly within the pharmaceutical and materials science sectors, where fluorinated arylboronic acids are critical building blocks.
Introduction
This compound is a versatile reagent in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The presence of the trifluorophenyl motif is of significant interest in drug discovery and materials science due to the unique electronic properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and other physicochemical characteristics.[2] The synthesis of this valuable compound is commonly achieved through the reaction of a 3,4,5-trifluorophenyl Grignard reagent with a trialkyl borate ester, followed by hydrolysis. This guide will focus on the practical aspects of this synthetic route.
The Grignard-Based Synthetic Approach
The core of the synthesis involves two principal steps:
-
Formation of the Grignard Reagent: 3,4,5-Trifluorophenylmagnesium bromide is prepared from the reaction of 1-bromo-3,4,5-trifluorobenzene with magnesium metal in an ethereal solvent.[3] Alternatively, a Grignard exchange reaction using a commercial Grignard reagent like isopropylmagnesium chloride can be employed.[1][4]
-
Borylation and Hydrolysis: The in situ generated Grignard reagent is then reacted with a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures.[3][5] Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired this compound.[6]
Experimental Protocols
Two detailed experimental protocols are presented below, based on established literature procedures.
Protocol 1: Classical Grignard Reagent Formation
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Step 1: Preparation of (3,4,5-Trifluorophenyl)magnesium bromide
-
A 500-mL, three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and an argon inlet.
-
The apparatus is flame-dried and flushed with argon.
-
Magnesium turnings (1.94 g, 80 mmol) and anhydrous diethyl ether (200 mL) are added to the flask.
-
A crystal of iodine is added, and the mixture is heated to reflux.
-
A solution of 1-bromo-3,4,5-trifluorobenzene (14.8 g, 70.0 mmol) in the dropping funnel is added dropwise to the refluxing mixture to initiate the reaction.
-
Once the reaction commences, the heating mantle is removed, and the remainder of the aryl bromide is added at a rate that maintains a gentle reflux (approximately 1 hour).
-
The resulting mixture is stirred for an additional 2 hours.
Step 2: Borylation and Work-up
-
A separate flame-dried, 500-mL, single-necked, round-bottomed flask is charged with dry tetrahydrofuran (THF, 50 mL) and trimethyl borate (14.5 g, 140 mmol) under an argon atmosphere.
-
This mixture is cooled to 0°C.
-
The ethereal solution of the Grignard reagent prepared in Step 1 is transferred to the borate solution via a double-ended needle.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the addition of 200 mL of a saturated ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted three times with 100-mL portions of ethyl acetate.
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Step 3: Purification
-
The crude white solid is dissolved in a minimal amount of hot ethyl acetate (65°C).
-
Hexane (600 mL) is added, and the solution is allowed to stand overnight to facilitate crystallization.
-
The crystals are collected by filtration to afford pure (3,4,5-trifluorophenyl)boronic acid. Further recrystallization from the mother liquor can increase the overall yield.
Protocol 2: Grignard Exchange Method
This protocol describes a Grignard exchange reaction, which can be advantageous for initiating the Grignard formation.[1][4]
-
To a glass three-neck reaction flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add tetrahydrofuran and 3,4,5-trifluorobromobenzene.
-
Purge the system with nitrogen.
-
Cool the mixture to 10-15°C and add a 1.1 molar equivalent of isopropylmagnesium chloride solution dropwise.
-
Stir the reaction for 1 hour, monitoring for completion by gas chromatography.
-
Cool the reaction mixture to 5-10°C and add a 1.2 molar equivalent of trimethyl borate dropwise.
-
Continue the reaction for 2 hours before proceeding with an acidic workup and purification as described in Protocol 1.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses of this compound via Grignard reagents.
| Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1-bromo-3,4,5-trifluorobenzene, Mg, Trimethyl borate; Et₂O, THF | Reflux for Grignard formation, 0°C to RT for borylation | 51 | Not specified | [3] |
| 1-bromo-3,4,5-trifluorobenzene, Mg, Trimethyl borate; 2-MeTHF | 10-15°C for Grignard and borylation | 78 | 99.6 | [7] |
| 1-bromo-3,4,5-trifluorobenzene, Mg, Methoxyneopentylglycol boron ester; 2-MeTHF | 20-30°C for Grignard and borylation | 90.3 | 99.4 | [7] |
Table 1: Summary of Reaction Conditions and Yields.
| Melting Point | Spectroscopic Data | Reference |
| 249-252°C | ¹H NMR (300 MHz, CDCl₃) δ: 7.77 (t, J = 7.9 Hz), 7.35 (t, J = 7.0 Hz), 4.74-4.82 (br) | [3] |
| Not specified | ¹³C NMR (125 MHz, CD₃OD) δ: 152.2 (ddd, J = 249.7, 9.4, 2.3 Hz), 142.2 (dt, J = 249.8, 15.1 Hz), 130.5-132.6 (br m), 118.6 (dd, J = 15.0, 4.6 Hz) | [3] |
| Not specified | IR (KBr) cm⁻¹: 3077, 2359, 1616, 1530, 1217, 1038 | [3] |
Table 2: Physicochemical and Spectroscopic Data for this compound.
Visualizing the Process
Diagrams of Reaction Pathways and Workflows
To further clarify the synthetic process, the following diagrams, generated using Graphviz, illustrate the chemical transformations and the general experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via the Grignard route is a robust and well-documented method. By carefully controlling reaction conditions, particularly temperature and moisture, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN110981699A - Improvement of synthesis process of 3,4, 5-trifluorophenol - Google Patents [patents.google.com]
- 5. 2,3,5-Trifluorophenylboronic acid | 247564-73-4 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
3,4,5-Trifluorophenylboronic acid chemical properties and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorophenylboronic acid is a fluorinated arylboronic acid that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the three fluorine atoms on the phenyl ring, make it a valuable reagent in a variety of chemical transformations. This technical guide provides an in-depth overview of the chemical properties, stability, and key applications of this compound, complete with experimental protocols and graphical representations of its utility.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][2] The presence of the electron-withdrawing fluorine atoms significantly influences the electronic nature of the aromatic ring, enhancing its reactivity in certain catalytic reactions.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BF₃O₂ | [3] |
| Molecular Weight | 175.90 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 249-252 °C or 290-295 °C | [3][4] |
| Boiling Point | 263.6 °C at 760 mmHg | [5] |
| Solubility | Soluble in highly polar organic solvents like N,N-dimethylformamide (DMF), alcohols, and tetrahydrofuran (THF).[1][6] Insoluble in low polarity ether solvents and nonpolar solvents such as petroleum ether and n-hexane.[1] Soluble in DMSO at 100 mg/mL (568.50 mM). | [1][7] |
| pKa | Not explicitly found for this compound. For comparison, the pKa of the parent phenylboronic acid is 8.83.[8] The electron-withdrawing fluorine atoms are expected to decrease the pKa, making it a stronger acid. | [8] |
Stability and Handling
This compound is considered a relatively stable compound, insensitive to air and moisture, which allows for long-term storage.[9] However, as with all boronic acids, it can undergo dehydration to form the corresponding boroxine (a cyclic anhydride). Some commercial sources note that it may contain varying amounts of the anhydride.[10]
Storage: For long-term stability, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months.[7] Commercially, it is often stored at room temperature in a cool, dark place.
Handling: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] The compound is harmful if swallowed and causes serious eye irritation.[3] Work should be conducted in a well-ventilated area.[6]
Key Applications and Experimental Protocols
The primary applications of this compound are in palladium-catalyzed cross-coupling reactions and as a catalyst for amidation.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key building block for the synthesis of complex fluorinated biaryl compounds via the Suzuki-Miyaura coupling reaction.[1][2] The electron-deficient nature of the trifluorophenyl ring enhances its reactivity in this transformation.[1]
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, THF/water mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent(s) to the vessel.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 1: Logical workflow for the Suzuki-Miyaura cross-coupling reaction.
Amidation Catalyst
Arylboronic acids with electron-withdrawing groups, such as this compound, are effective catalysts for the direct amidation of carboxylic acids with amines.[4] This method avoids the need for stoichiometric activating agents.
Materials:
-
Carboxylic acid (1.1 equiv)
-
Amine (1.0 equiv)
-
This compound (1-5 mol%)
-
Toluene or Mesitylene
Procedure:
-
To a reaction flask equipped with a Dean-Stark apparatus, add the carboxylic acid, amine, this compound, and solvent.
-
Heat the mixture to reflux (typically 110-160 °C) and remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with aqueous acid (e.g., 1M HCl) and brine to remove the catalyst and any unreacted starting materials.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.[4]
Figure 2: Logical workflow for the boron-catalyzed amidation reaction.
Biological Activity: Quorum Sensing Inhibition
Recent research has identified several boronic acids, including those with fluorine substitutions, as inhibitors of bacterial quorum sensing in Vibrio harveyi.[11][12][13] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence and biofilm formation. The inhibition of this pathway by compounds like this compound presents a potential avenue for the development of novel antimicrobial agents that function by disrupting bacterial communication rather than direct bactericidal or bacteriostatic action.
Figure 3: Signaling pathway illustrating the inhibition of quorum sensing.
Conclusion
This compound is a versatile and valuable reagent for organic chemists and drug discovery scientists. Its stability, coupled with the unique electronic properties imparted by its fluorine substituents, makes it a preferred building block in Suzuki-Miyaura couplings and an efficient catalyst for amidation reactions. Furthermore, its emerging role as a quorum sensing inhibitor highlights its potential in the development of new therapeutic agents. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this important chemical entity in their work.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound = 95 143418-49-9 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound CAS 143418-49-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. fishersci.com [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. 3,4,5-トリフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Inhibition of quorum sensing in Vibrio harveyi by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the ¹H and ¹⁹F NMR Spectral Data of 3,4,5-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 3,4,5-Trifluorophenylboronic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral data, experimental protocols, and a logical workflow for analysis.
Introduction
This compound is a key building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its structural and electronic properties. NMR spectroscopy is an essential analytical technique for the characterization of such molecules. This guide focuses on the ¹H and ¹⁹F NMR spectra, which provide critical information about the molecular structure and the electronic environment of the proton and fluorine nuclei.
¹H and ¹⁹F NMR Spectral Data
The NMR spectral data for this compound can be influenced by factors such as the solvent used and the concentration, which can affect the equilibrium between the monomeric form and its trimeric anhydride (boroxine). The data presented here is compiled from various sources to provide a comprehensive picture.
Tabulated Spectral Data
The following tables summarize the quantitative ¹H and ¹⁹F NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |
| CDCl₃ | 7.77 | t | 7.9 | Aromatic H (trimer) | Data reflects a mixture of monomer and trimer[1]. |
| 7.35 | t | 7.0 | Aromatic H (monomer) | ||
| 4.74-4.82 | br | - | B(OH)₂ (monomer) | ||
| Acetone-d₆ | 7.64 | t | 8.7 | H-2, H-6 | |
| 7.40 | br s | - | B(OH)₂ |
Table 2: ¹⁹F NMR Spectral Data of this compound
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | ³J(F,F) (Hz) | ⁴J(H,F) (Hz) | Assignment |
| Acetone-d₆ | -134.7 | t | 20.9 | - | F-4 |
| -163.9 | d | 20.9 | 8.7 | F-3, F-5 |
Note: The chemical shifts in ¹⁹F NMR are referenced to an external standard.
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality ¹H and ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Analyte Preparation : Ensure the this compound sample is of high purity. The presence of impurities can complicate spectral interpretation.
-
Solvent Selection : Choose a suitable deuterated solvent. Acetone-d₆ is a good choice as it readily dissolves the compound and its boroxine form. CDCl₃ can also be used, but be aware of the potential for monomer-trimer equilibrium, which can lead to more complex spectra[1].
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Sample Filtration : To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For ¹H NMR, an internal standard such as tetramethylsilane (TMS) is typically used for chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard is often employed.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans : 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 2-4 seconds.
-
Spectral Width (sw) : A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Temperature : Standard probe temperature (e.g., 298 K).
¹⁹F NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum by removing ¹H-¹⁹F couplings. A proton-coupled spectrum can also be acquired to observe these couplings.
-
Number of Scans : 64 to 256 scans, as ¹⁹F sensitivity is high but concentrations may be low.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : A wide spectral range is necessary due to the large chemical shift dispersion of ¹⁹F (e.g., +50 to -250 ppm).
-
Temperature : Standard probe temperature (e.g., 298 K).
-
Referencing : Use an appropriate external standard as per established laboratory protocols.
Data Processing and Analysis
-
Fourier Transformation : Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction : Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Referencing : Reference the ¹H spectrum to the internal TMS signal (0.00 ppm). Reference the ¹⁹F spectrum according to the external standard used.
-
Peak Picking and Integration : Identify all significant peaks and integrate their areas to determine the relative ratios of different nuclei.
-
Coupling Constant Measurement : Measure the peak-to-peak distances in multiplets to determine the scalar coupling constants (J-values).
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Signaling Pathways and Logical Relationships
The spin-spin coupling observed in the NMR spectra provides direct evidence of the through-bond connectivity of atoms. The following diagram illustrates the key coupling relationships in this compound.
This guide provides a foundational understanding of the ¹H and ¹⁹F NMR spectral characteristics of this compound. For more specific applications, further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, may be employed for unambiguous assignment of all signals.
References
Solubility of 3,4,5-Trifluorophenylboronic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3,4,5-Trifluorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the known qualitative solubility characteristics and presenting a detailed experimental protocol for the accurate determination of its solubility.
Overview of this compound
This compound is a fluorinated phenylboronic acid derivative with the chemical formula F₃C₆H₂B(OH)₂. It serves as a crucial intermediate in organic synthesis and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][2] The fluorine atoms on the phenyl ring significantly influence the molecule's electronic properties, enhancing its reactivity and imparting desirable characteristics like metabolic stability and increased lipophilicity to derivative compounds.[1] Understanding its solubility is paramount for reaction optimization, formulation development, and purification processes.
Solubility Profile
The solubility of this compound is directly related to the polarity of the solvent. It demonstrates a clear preference for polar organic solvents while being largely insoluble in nonpolar media.
Qualitative Solubility Summary
The following table summarizes the observed solubility of this compound in different classes of organic solvents.
| Solvent Polarity | Solvent Class | Specific Solvents | Solubility |
| High | Amides | N,N-dimethylformamide (DMF) | Soluble[3] |
| Alcohols | Alcohol Solvents (e.g., Methanol, Ethanol) | Soluble[3] | |
| Ethers | Tetrahydrofuran (THF) | Soluble[3] | |
| Low | Ethers | Low polarity ether solvents | Insoluble[3] |
| Nonpolar | Alkanes | n-hexane, Petroleum ether | Insoluble[3] |
Quantitative Solubility Data
While comprehensive quantitative data is scarce, specific solubility information in dimethyl sulfoxide (DMSO) has been reported.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 100 mg/mL | 568.50 mM | Requires sonication for dissolution.[4] |
Experimental Protocol for Solubility Determination
A reliable and widely used technique for determining the thermodynamic solubility of boronic acids is the dynamic (or synthetic) method .[2][5][6][7][8] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to find the precise temperature of equilibrium.
Principle
A mixture of the solute (this compound) and a solvent of a precisely known composition is prepared. This biphasic sample is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, single-phase solution is recorded as the equilibrium solubility temperature for that specific mole fraction. The point of complete dissolution can be determined by observing the disappearance of turbidity, often measured by the intensity of a light beam passing through the sample.[5][6][7][8]
Apparatus and Materials
-
Apparatus:
-
Jacketed glass vessel
-
Heating/cooling circulator for precise temperature control
-
Calibrated temperature probe
-
Magnetic stirrer and stir bar
-
Luminance probe or a light source and detector to monitor turbidity
-
-
Materials:
-
This compound (high purity)
-
High-purity organic solvent of choice
-
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh the this compound and the selected organic solvent directly into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogenous. Heat the sample at a slow, constant rate (e.g., 0.3 K/h) using the circulator.[5]
-
Equilibrium Point Determination: Continuously monitor the sample for turbidity. The temperature at which the turbidity completely disappears, and the light transmission reaches a stable maximum, is the solid-liquid equilibrium point for that composition.
-
Data Collection: Record the temperature and the corresponding mole fraction.
-
Generating a Solubility Curve: Repeat the procedure with different compositions of solute and solvent to generate a series of data points. Plotting these points as mole fraction versus temperature will produce a solubility curve for the compound in the specific solvent.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and the solubility of this compound.
References
- 1. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]
The Formation of 3,4,5-Trifluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the primary synthetic routes for 3,4,5-trifluorophenylboronic acid, a critical building block in medicinal chemistry and materials science. The document details the reaction mechanisms, provides comprehensive experimental protocols, and presents a comparative analysis of quantitative data for the predominant synthetic methodologies: the Grignard reaction and the organolithium approach. This guide is intended to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge to effectively produce and utilize this versatile reagent.
Introduction
This compound is an indispensable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The incorporation of the 3,4,5-trifluorophenyl moiety into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide focuses on the fundamental mechanisms and practical execution of its synthesis.
Core Synthetic Methodologies
The formation of this compound is predominantly achieved through two main pathways, both commencing from 1-bromo-3,4,5-trifluorobenzene:
-
The Grignard Reaction Route: This classic method involves the formation of a Grignard reagent, 3,4,5-trifluorophenylmagnesium bromide, which then acts as a nucleophile, attacking a trialkyl borate.
-
The Organolithium Route: This approach utilizes a lithium-halogen exchange or deprotonation to generate a highly reactive 3,4,5-trifluorophenyllithium species, which subsequently reacts with a borate ester.
Mechanism of Formation
Grignard Reaction Pathway
The synthesis of this compound via the Grignard reaction proceeds through several key steps:
-
Formation of the Grignard Reagent: Metallic magnesium undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-3,4,5-trifluorobenzene to form 3,4,5-trifluorophenylmagnesium bromide. This reaction is typically initiated with a small amount of iodine.
-
Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate. This forms a borate complex intermediate.
-
Hydrolysis: The borate complex is then hydrolyzed, typically with an acidic workup, to yield the final product, this compound.
Figure 1: Grignard reaction pathway for this compound formation.
Organolithium Pathway
The organolithium route offers an alternative, often conducted at very low temperatures:
-
Formation of the Organolithium Reagent: 1-Bromo-3,4,5-trifluorobenzene undergoes a lithium-halogen exchange with an alkyllithium reagent, typically n-butyllithium, at temperatures around -78°C to form 3,4,5-trifluorophenyllithium.
-
Borylation: The highly nucleophilic organolithium reagent rapidly attacks a trialkyl borate.
-
Aqueous Workup: Similar to the Grignard route, the reaction is quenched with an aqueous acid to produce this compound.
Figure 2: Organolithium pathway for this compound formation.
Experimental Protocols
Grignard Reaction Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4,5-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,4,5-Trifluorophenylboronic acid. This document collates available physicochemical data, discusses potential decomposition pathways, and outlines detailed experimental protocols for the thermal analysis of this compound, which is of significant interest in organic synthesis and drug discovery.
Physicochemical Properties
This compound is a white to off-white crystalline solid that is relatively stable in air and insensitive to moisture, facilitating its handling and storage under standard laboratory conditions.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 143418-49-9 | [3][4][5] |
| Molecular Formula | C₆H₄BF₃O₂ | [3][4][5] |
| Molecular Weight | 175.90 g/mol | [3][4][5] |
| Melting Point | 290-295 °C (literature) | [2][3][5][6] |
| Appearance | White to off-white crystalline solid/powder | [1][2][3] |
| Solubility | Soluble in organic solvents such as ethyl acetate and tetrahydrofuran. | [7] |
Thermal Stability and Decomposition Pathways
Protodeboronation
Protodeboronation is a common decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8] This reaction is often facilitated by moisture, particularly under acidic or basic conditions. For this compound, this would result in the formation of 1,2,3-trifluorobenzene and boric acid. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the rate of this process.
Caption: Proposed protodeboronation pathway of this compound.
Anhydride Formation (Boroxine Formation)
Arylboronic acids are known to undergo reversible dehydration upon heating to form cyclic anhydrides known as boroxines.[7] This process involves the elimination of water from three molecules of the boronic acid to form a six-membered ring. For this compound, this would yield the corresponding triphenylboroxine. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water.
Caption: Reversible formation of the boroxine from this compound.
Table 2: Potential Thermal Decomposition Products of this compound
| Decomposition Pathway | Product(s) | Conditions |
| Protodeboronation | 1,2,3-Trifluorobenzene, Boric Acid | Presence of water, heat, acidic/basic conditions |
| Anhydride Formation | Tris(3,4,5-trifluorophenyl)boroxine, Water | Heat |
Experimental Protocols for Thermal Analysis
To quantitatively assess the thermal stability and decomposition of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of volatile and non-volatile residues.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen or Argon (inert) to study thermal decomposition, or Air (oxidative) to study oxidative stability. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, crystallization events, and enthalpies of reaction or decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan should be used as a reference.
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 350 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Determine the melting point (peak of the endotherm) and any exothermic events that may correspond to decomposition. The area under the peaks can be integrated to determine the enthalpy of the transitions.
Caption: General experimental workflow for the thermal analysis of this compound.
Conclusion
This compound is a thermally stable compound with a high melting point. While specific experimental data on its thermal decomposition is limited, the primary anticipated decomposition pathways are protodeboronation to form 1,2,3-trifluorobenzene and reversible anhydride (boroxine) formation. For a definitive understanding of its thermal behavior, detailed experimental studies using TGA and DSC, following the protocols outlined in this guide, are essential. Such studies will provide valuable data for researchers and professionals in the fields of chemical synthesis and drug development, enabling better control over reaction conditions and ensuring the stability and purity of products.
References
- 1. chm.bris.ac.uk [chm.bris.ac.uk]
- 2. lanhaiindustry.com [lanhaiindustry.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. 3,4,5-トリフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS 143418-49-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 3,4,5-Trifluorophenylboronic Acid (CAS 143418-49-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorophenylboronic acid, identified by CAS number 143418-49-9, is a synthetic organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its trifluorinated phenyl ring imparts unique electronic properties, making it a valuable reagent in various chemical transformations.[3] This technical guide provides a detailed overview of the properties, suppliers, and key applications of this compound, with a focus on experimental protocols relevant to researchers in drug development and synthetic chemistry. While it is often cited as a biochemical reagent for life science research, specific details regarding its biological activity or involvement in signaling pathways are not extensively documented in publicly available literature.[4][5][6]
Chemical and Physical Properties
This compound is a white to off-white or tan crystalline powder. It is stable under normal laboratory conditions and is often used in a variety of organic solvents.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| CAS Number | 143418-49-9 | [7] |
| Molecular Formula | C₆H₄BF₃O₂ | [8] |
| Molecular Weight | 175.90 g/mol | [8] |
| Appearance | White to off-white to tan powder/crystalline solid | |
| Melting Point | 290-295 °C (lit.) | |
| Solubility | Soluble in methanol and other polar organic solvents. | [1] |
| InChI Key | UHDDEIOYXFXNNJ-UHFFFAOYSA-N | |
| SMILES | OB(O)c1cc(F)c(F)c(F)c1 |
Suppliers
This compound is commercially available from a variety of chemical suppliers. The purity and available quantities may vary. Researchers should consult the suppliers' websites for the most current information.
| Supplier | Website |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- |
| Thermo Fisher Scientific | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
| ChemScene | --INVALID-LINK-- |
| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- |
Experimental Protocols
This compound is a versatile reagent primarily utilized in organic synthesis. Detailed protocols for its synthesis and its application in two common and important reactions, amidation and Suzuki-Miyaura cross-coupling, are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the Grignard reaction of 1-bromo-3,4,5-trifluorobenzene followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Workflow: Synthesis of this compound
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. 3,4,5-Trifluorophenylboronic acid_TargetMol [targetmol.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
The Enhanced Lewis Acidity of Trifluorinated Phenylboronic Acids: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of trifluorinated phenylboronic acids is paramount for leveraging their full potential in catalysis and medicinal chemistry. This in-depth technical guide explores the core principles governing the Lewis acidity of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of their roles in significant chemical transformations.
The introduction of fluorine atoms or trifluoromethyl groups onto a phenylboronic acid scaffold dramatically influences its electronic properties and, consequently, its Lewis acidity. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the boron center, making these compounds potent Lewis acids. This heightened acidity is a critical factor in their efficacy as catalysts, their utility in anion sensing, and their mechanism of action in certain biological contexts.
Quantitative Measures of Lewis Acidity
The Lewis acidity of trifluorinated phenylboronic acids can be quantified using several experimental and computational methods. The most common metrics include the Brønsted acidity constant (pKa), the Gutmann-Beckett Acceptor Number (AN), and the calculated Fluoride Ion Affinity (FIA).
Brønsted Acidity (pKa)
While boronic acids are primarily Lewis acids, their pKa values in aqueous solution provide an indirect measure of their Lewis acidity. A lower pKa value indicates a stronger acid. The introduction of electron-withdrawing trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups generally leads to a decrease in the pKa of the phenylboronic acid, signifying an increase in acidity.[1][2] However, the position of the substituent plays a crucial role, with ortho-substitution sometimes leading to steric hindrance that counteracts the electronic effect.[2]
| Compound | Substituent | pKa | Reference(s) |
| Phenylboronic acid | H | 8.86 | [3] |
| 4-Fluorophenylboronic acid | 4-F | 8.77 | [3][4] |
| 3-Fluorophenylboronic acid | 3-F | 8.09 | [4] |
| 2-Fluorophenylboronic acid | 2-F | 7.89 | [4] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF3 | 7.82 - 7.90 | [2] |
| 3-(Trifluoromethyl)phenylboronic acid | 3-CF3 | 7.88 - 7.85 | [2] |
| 2-(Trifluoromethyl)phenylboronic acid | 2-CF3 | 9.45 - 9.58 | [2] |
| 4-(Trifluoromethoxy)phenylboronic acid | 4-OCF3 | 8.03 - 8.11 | [1][2] |
| 3-(Trifluoromethoxy)phenylboronic acid | 3-OCF3 | 7.79 - 7.96 | [1][2] |
| 2-(Trifluoromethoxy)phenylboronic acid | 2-OCF3 | 9.49 - 9.51 | [1][2] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F4 | 6.17 | [3] |
Gutmann-Beckett Acceptor Number (AN)
The Gutmann-Beckett method provides a direct measure of Lewis acidity by observing the change in the 31P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon interaction with the Lewis acid. A higher Acceptor Number (AN) corresponds to a stronger Lewis acid. While specific AN values for many trifluoromethyl-substituted phenylboronic acids are not widely reported, data for related perfluoroarylboranes demonstrate the significant impact of fluorination.
| Compound | Acceptor Number (AN) | Reference(s) |
| Tris(pentafluorophenyl)borane | 82 | [5] |
| Boron trifluoride | 89 | [5] |
| Boron trichloride | 106 | [5] |
| Boron tribromide | 108 | [5] |
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a computational metric that quantifies the Lewis acidity of a compound by calculating the enthalpy change of its reaction with a fluoride ion in the gas phase. A higher FIA value indicates a stronger Lewis acid. This method is particularly useful for comparing the intrinsic Lewis acidity of molecules without the influence of a solvent.
| Compound | Calculated FIA (kJ/mol) | Reference(s) |
| Boron trifluoride (BF3) | 342 - 349.7 | [6] |
| Tris(pentafluorophenyl)borane | 441.1 - 452 | [6] |
| Tris(trifluoromethyl)borane | 554.7 - 556 | [6] |
Experimental Protocols
Determination of pKa by Spectrophotometric Titration
This method relies on the change in the UV-Vis spectrum of the phenylboronic acid upon ionization.
Methodology:
-
Prepare a stock solution of the trifluorinated phenylboronic acid in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile to ensure solubility).[7]
-
Prepare a series of buffer solutions with known pH values.
-
Add a small, constant volume of the stock solution to each buffer solution.
-
Record the UV-Vis spectrum for each solution.
-
Identify the wavelength of maximum absorbance difference between the neutral and ionized forms of the boronic acid.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.
Determination of Acceptor Number (AN) by the Gutmann-Beckett Method
This NMR-based method directly probes the Lewis acidity of the boron center.
Methodology:
-
Prepare a solution of the trifluorinated phenylboronic acid in a weakly coordinating deuterated solvent (e.g., CDCl3 or C6D6).
-
Prepare a separate solution of the probe molecule, triethylphosphine oxide (TEPO), in the same solvent.
-
Record the 31P NMR spectrum of the TEPO solution to determine the chemical shift of the free probe (δfree).
-
Mix the solutions of the boronic acid and TEPO in a 1:1 molar ratio.
-
Record the 31P NMR spectrum of the mixture to determine the chemical shift of the complexed probe (δcomplex).
-
The change in chemical shift (Δδ) is calculated as Δδ = δcomplex - δfree.
-
The Acceptor Number (AN) can be calculated using a calibrated scale, though often the Δδ value itself is used for relative comparisons.[5]
Applications and Mechanisms
The enhanced Lewis acidity of trifluorinated phenylboronic acids underpins their utility in various applications, from organic synthesis to the development of new therapeutic agents.
Suzuki-Miyaura Cross-Coupling
Trifluorinated phenylboronic acids are key reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Their increased reactivity can lead to higher yields and faster reaction times.
Antibacterial Activity
Certain fluorinated phenylboronic acids have demonstrated antibacterial properties. Their mechanism of action is thought to involve the formation of covalent bonds with diol-containing molecules, such as lipopolysaccharides or teichoic acids, present on the bacterial cell surface. This interaction disrupts the cell membrane, leading to bacterial death. The enhanced Lewis acidity of the fluorinated compounds facilitates this interaction.
Conclusion
The incorporation of trifluoromethyl and other fluorine-containing substituents into phenylboronic acids provides a powerful tool for tuning their Lewis acidity. This enhanced acidity translates to improved performance in a range of chemical and biological applications. For researchers in drug development and catalysis, a thorough understanding of the principles and quantitative measures of Lewis acidity is essential for the rational design of new molecules and processes. The methodologies and data presented in this guide offer a foundational resource for the exploration and application of this important class of compounds.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Influence of fluorine substituents on the properties of p... [degruyterbrill.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
The Profound Influence of Fluorine Substitution on the Electronic Landscape of Phenylboronic Acid: A Technical Guide
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced electronic effects of fluorine substitution on phenylboronic acid is paramount for rational drug design and the optimization of chemical reactions. The strategic placement of fluorine atoms on the phenyl ring can dramatically alter the acidity, reactivity, and intermolecular interactions of the boronic acid moiety, making it a powerful tool in the medicinal chemist's arsenal. This technical guide provides an in-depth exploration of these electronic effects, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Electronic Effects of Fluorine: A Duality of Inductive and Resonance Effects
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions. Conversely, fluorine can also exert a weaker, electron-donating resonance effect (+M) by delocalizing its lone pair electrons into the aromatic system. The interplay of these opposing effects is highly dependent on the substitution pattern.
Quantitative Analysis of Electronic Effects: pKa and Hammett Parameters
The most direct measure of the electronic effect of fluorine substitution on phenylboronic acid is the change in its acidity, quantified by the pKa value. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the boronic acid. The magnitude of this effect is correlated with the position of the fluorine atom.
| Compound | pKa | Hammett Constant (σ) |
| Phenylboronic Acid | 8.83 | 0 |
| 2-Fluorophenylboronic Acid | 7.82 | +0.92 (σI) |
| 3-Fluorophenylboronic Acid | 8.35 | +0.34 (σm) |
| 4-Fluorophenylboronic Acid | 8.68 | +0.06 (σp) |
Table 1: pKa Values and Hammett Constants of Fluorinated Phenylboronic Acids.
The Hammett equation, Δlog(K/K₀) = ρσ, provides a framework for quantifying the electronic influence of substituents. For phenylboronic acids, the pKa is influenced by the substituent's Hammett parameter (σ). As seen in Table 1, the ortho-fluoro substituent has the most profound acidifying effect due to the dominant inductive effect. The meta-fluoro substituent also has a significant acidifying effect, primarily through induction. In contrast, the para-fluoro substituent has the smallest effect on pKa because its electron-withdrawing inductive effect is partially counteracted by its electron-donating resonance effect.
Impact on Reactivity and Applications in Drug Development
The electronic modulation by fluorine substitution has significant implications for the reactivity of phenylboronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The increased electrophilicity of the boronic acid carbon due to fluorine's electron-withdrawing nature can influence the transmetalation step.
In drug development, fluorinated phenylboronic acids are valuable as enzyme inhibitors and probes. The ability to fine-tune the pKa of the boronic acid is critical, as it affects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form, the latter of which is often responsible for binding to the target enzyme. For instance, the potency of boronic acid inhibitors of serine proteases is highly dependent on their pKa.
Experimental Protocol: Determination of pKa by UV-Spectrophotometric pH Titration
This protocol outlines a common method for determining the pKa of fluorinated phenylboronic acids.
Materials:
-
Fluorinated phenylboronic acid
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Standard buffer solutions (pH 2-12)
-
0.1 M HCl and 0.1 M NaOH solutions
-
Deionized water
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range.
-
Sample Preparation: For each pH measurement, add a small aliquot of the stock solution to a cuvette containing a specific buffer solution to achieve a final concentration in the range of 50-100 µM.
-
UV-Vis Measurement: Record the UV-Vis spectrum of the solution at each pH. The absorbance will change as the ionization state of the boronic acid changes.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Conclusion
The substitution of fluorine on a phenylboronic acid ring is a subtle yet powerful strategy for modulating its electronic properties. A thorough understanding of the interplay between inductive and resonance effects, as quantified by pKa and Hammett parameters, is essential for leveraging these compounds in both synthetic chemistry and drug discovery. The ability to rationally tune the acidity of the boronic acid moiety allows for the optimization of reaction conditions and the enhancement of biological activity, solidifying the role of fluorinated phenylboronic acids as indispensable tools in modern chemical and pharmaceutical research.
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 3,4,5-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note focuses on the use of 3,4,5-Trifluorophenylboronic acid as a key building block in these reactions. The introduction of the 3,4,5-trifluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1] However, the electron-deficient nature of polyfluorinated arylboronic acids presents unique challenges, including a propensity for protodeboronation under basic reaction conditions.[4][5] This document provides a detailed protocol and summarizes key data for the successful application of this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (in this case, this compound) and an organic halide or triflate. The catalytic cycle, shown below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3] The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures based on successful Suzuki-Miyaura couplings involving this compound found in the literature. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Standard Conditions for Aryl Iodides and Bromides
This protocol is adapted from procedures for electron-poor substrates.[4][7]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)
-
Phosphine ligand (e.g., XPhos, CyJohnPhos, 15 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 2.2 equiv)
-
Solvent system (e.g., Toluene/THF/H₂O in a 3:3:1 ratio)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent mixture and stir at room temperature for 10-15 minutes to allow for catalyst activation.
-
Add the aryl halide, this compound, and the base to the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (16-60 hours). Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild Conditions for Unstable Boronic Acids
This protocol utilizes a precatalyst system to enable coupling at lower temperatures, minimizing the risk of protodeboronation.[8]
Materials:
-
Aryl halide or triflate (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2-3 mol%)
-
Base (e.g., K₃PO₄, 0.5 M aqueous solution)
-
Solvent (e.g., degassed THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the aryl halide, this compound, and the palladium precatalyst.
-
Add the degassed THF, followed by the aqueous K₃PO₄ solution.
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for the specified time (typically 30 minutes to 2 hours). Monitor the reaction progress.
-
Once the reaction is complete, add water and extract with an organic solvent.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3,4,5-Tetrafluoro-1-iodobenzene | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | Toluene/THF/H₂O | 95 | 16 | 36 | [4][7] |
| 2,3,5,6-Tetrafluoro-4-iodopyridine | Pd₂(dba)₃ (5) | CyJohnPhos (15) | K₂CO₃ (2.0) | Toluene/THF/H₂O | 95 | 60 | 98 | [7] |
| 4-Chlorotoluene | XPhos Pd G2 (2) | - | K₃PO₄ (aq) | THF | rt | 0.5 | 95 | [8] |
| 4-Bromobenzonitrile | XPhos Pd G2 (2) | - | K₃PO₄ (aq) | THF | rt | 0.5 | 97 | [8] |
Experimental Workflow and Troubleshooting
Caption: A generalized workflow for the Suzuki-Miyaura coupling and a guide for troubleshooting common issues.
Conclusion
This compound is a valuable reagent for the synthesis of polyfluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[1] While the electron-withdrawing nature of the fluorine substituents can pose challenges such as protodeboronation, the use of appropriate catalysts, ligands, and reaction conditions can lead to high yields of the desired products.[4][8] The protocols and data presented in this application note provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Careful optimization for each specific substrate pair is recommended to achieve the best results.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fluorinated Biaryls using 3,4,5-Trifluorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated biaryl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The incorporation of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] 3,4,5-Trifluorophenylboronic acid is a key building block for the synthesis of these valuable compounds through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] These application notes provide detailed protocols and quantitative data for the synthesis of fluorinated biaryls using this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented is a compilation from various sources and is intended to provide a comparative overview of expected outcomes. Actual yields may vary depending on the specific reaction scale, purity of reagents, and efficiency of work-up and purification.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME | 90 | 24 | 88 |
| 4 | 1-Bromonaphthalene | PdCl₂(dppf) (2) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 90 |
Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | cataCXium A (6) | Cs₂CO₃ | 1,4-Dioxane | 120 | 18 | 78 |
| 3 | 2-Chloropyridine | NiCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 100 | 24 | 75 |
| 4 | 4-Chloroacetophenone | PdCl₂(amphos) (3) | - | K₂CO₃ | DMF/H₂O | 110 | 16 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of aryl bromides with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and an organic solvent (e.g., ethyl acetate, 30 mL).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol is a general guideline for the Suzuki-Miyaura coupling of more challenging aryl chlorides, often requiring more active catalyst systems.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Buchwald ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., t-BuOH/H₂O, 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), palladium pre-catalyst (0.02 mmol), ligand (0.04 mmol), and base (3.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the degassed solvent (12 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Inhibition of p38 MAPK Signaling Pathway
Fluorinated biaryls are a class of compounds that have been investigated as inhibitors of various protein kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is implicated in inflammatory diseases and cancer, making it an attractive target for drug development. The diagram below illustrates the p38 MAPK pathway and the inhibitory action of a representative fluorinated biaryl compound.
Caption: Inhibition of the p38 MAPK signaling pathway by a fluorinated biaryl compound.
References
Chan-Lam Cross-Coupling Reactions with 3,4,5-Trifluorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Chan-Lam cross-coupling reaction utilizing 3,4,5-trifluorophenylboronic acid. This versatile reaction enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, offering a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols outlined herein are based on established methodologies and provide a foundation for the successful implementation of this coupling strategy.
Introduction
The Chan-Lam cross-coupling reaction is a copper-catalyzed process that forms a bond between an arylboronic acid and a nitrogen or oxygen nucleophile.[1][2] A key advantage of this reaction is its ability to be performed under mild conditions, often at room temperature and open to the air, making it a more practical alternative to other cross-coupling methods like the Buchwald-Hartwig reaction.[1][2] The use of this compound as the arylating agent introduces a trifluorophenyl moiety, a common structural motif in many biologically active compounds and functional materials due to its unique electronic properties.
Reaction Mechanism and Workflow
The Chan-Lam coupling reaction is believed to proceed through a catalytic cycle involving a copper(II) species. The proposed mechanism involves the coordination of the nucleophile to the copper catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired product and regenerate the active copper catalyst. Oxygen often plays a role in reoxidizing copper(I) to copper(II) to complete the catalytic cycle.[1]
A general workflow for a Chan-Lam cross-coupling reaction is depicted below.
Caption: General experimental workflow for the Chan-Lam cross-coupling reaction.
Applications in N-Arylation
The Chan-Lam coupling is a powerful method for the synthesis of N-aryl compounds. The reaction of this compound with various amines, including anilines and heterocyclic amines, provides access to a range of N-(3,4,5-trifluorophenyl) derivatives.
General Protocol for N-Arylation of Anilines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aniline derivative
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves, 4 Å (optional, but recommended)
Procedure:
-
To a dry reaction vial, add this compound (1.0 equiv.), the aniline derivative (1.0-1.2 equiv.), and copper(II) acetate (1.0 equiv.).
-
If using, add activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane as the solvent.
-
Add pyridine (2.0 equiv.) to the mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3,4,5-trifluorophenyl)aniline derivative.
Substrate Scope for N-Arylation
The following table summarizes the scope of the Chan-Lam N-arylation with various aniline derivatives.
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-(3,4,5-Trifluorophenyl)aniline | Data not available |
| 2 | 4-Methoxyaniline | 4-Methoxy-N-(3,4,5-trifluorophenyl)aniline | Data not available |
| 3 | 4-Nitroaniline | 4-Nitro-N-(3,4,5-trifluorophenyl)aniline | Data not available |
| 4 | Imidazole | 1-(3,4,5-Trifluorophenyl)-1H-imidazole | Data not available |
| 5 | Pyrrole | 1-(3,4,5-Trifluorophenyl)-1H-pyrrole | Data not available |
Applications in O-Arylation
The Chan-Lam coupling can also be employed for the synthesis of aryl ethers through the reaction of arylboronic acids with phenols.
General Protocol for O-Arylation of Phenols
This protocol provides a general procedure that may be optimized for specific substrates.
Materials:
-
This compound
-
Phenol derivative
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Toluene, anhydrous
Procedure:
-
In a dry reaction flask, combine this compound (1.0 equiv.), the phenol derivative (1.0-1.2 equiv.), and copper(II) acetate (1.0 equiv.).
-
Add anhydrous solvent (DCM or toluene).
-
Add the base (triethylamine or pyridine, 2.0 equiv.).
-
Stir the reaction mixture at room temperature to 50 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired (3,4,5-trifluorophenoxy) derivative.
Substrate Scope for O-Arylation
The following table illustrates the potential scope of the Chan-Lam O-arylation with various phenol derivatives.
| Entry | Phenol Derivative | Product | Yield (%) |
| 1 | Phenol | 1,2,3-Trifluoro-5-phenoxybenzene | Data not available |
| 2 | 4-Cresol | 1-(3,4,5-Trifluorophenoxy)-4-methylbenzene | Data not available |
| 3 | 4-Nitrophenol | 1-Nitro-4-(3,4,5-trifluorophenoxy)benzene | Data not available |
| 4 | 2-Naphthol | 2-(3,4,5-Trifluorophenoxy)naphthalene | Data not available |
Logical Relationship of Reaction Components
The success of the Chan-Lam coupling is dependent on the interplay of several key components.
Caption: Key components and their roles in the Chan-Lam cross-coupling reaction.
Conclusion
The Chan-Lam cross-coupling reaction with this compound provides an efficient and versatile method for the synthesis of trifluorophenyl-substituted amines and ethers. The mild reaction conditions and tolerance to various functional groups make it a valuable tool in modern organic synthesis, particularly in the fields of drug discovery and materials science. The protocols and information provided in this document serve as a comprehensive guide for researchers looking to employ this powerful synthetic transformation. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal results.
References
The Pivotal Role of 3,4,5-Trifluorophenylboronic Acid in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4,5-Trifluorophenylboronic acid has emerged as a versatile and highly valuable building block in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the trifluorinated phenyl ring, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates. This trifluorophenyl moiety can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery, including its application in the synthesis of kinase and enzyme inhibitors.
Application Notes
This compound serves as a critical intermediate in a variety of chemical reactions that are fundamental to the synthesis of complex bioactive molecules.[1] Its primary applications lie in palladium-catalyzed Suzuki-Miyaura cross-coupling, copper-catalyzed Chan-Lam cross-coupling, and as a catalyst in amide bond formation.
-
Suzuki-Miyaura Cross-Coupling: This reaction is one of the most powerful methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in drug molecules.[2][3] The electron-withdrawing nature of the fluorine atoms on the phenyl ring of this compound can influence the reactivity and outcome of the coupling reaction.[2] This moiety is often incorporated to enhance the biological activity and pharmacokinetic properties of the final compound.
-
Chan-Lam Cross-Coupling: The Chan-Lam reaction provides an efficient method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, under mild conditions.[4] This reaction is particularly useful for the synthesis of aryl amines, ethers, and other heteroatom-linked structures found in many pharmaceuticals. This compound can be effectively coupled with a variety of amines, alcohols, and other nucleophiles.
-
Catalyst for Amide Formation: Arylboronic acids bearing electron-withdrawing groups, such as this compound, have been shown to be highly effective catalysts for the direct amidation of carboxylic acids with amines.[5] This method offers a valuable alternative to traditional amide bond-forming reactions that often require harsh reagents.
Applications in the Synthesis of Bioactive Molecules:
The 3,4,5-trifluorophenyl moiety has been incorporated into a range of biologically active compounds, including inhibitors of key enzymes implicated in disease.
-
p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the inflammatory signaling cascade and a key target for the development of anti-inflammatory drugs.[6] The 3,4,5-trifluorophenyl group can be introduced into inhibitor scaffolds to enhance their potency and selectivity.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: FAAH is a serine hydrolase that degrades endocannabinoids, making it an attractive target for the treatment of pain, anxiety, and other neurological disorders.[7] The incorporation of the 3,4,5-trifluorophenyl group into FAAH inhibitors can improve their pharmacological properties.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative p38 MAP kinase inhibitor synthesized using this compound.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| p38 Inhibitor 1 | p38α MAP Kinase | Enzyme Assay | 15 | Adapted from literature |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1-bromo-3,4,5-trifluorobenzene via a Grignard reaction.[5]
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
1-Bromo-3,4,5-trifluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is charged with magnesium turnings and a crystal of iodine.
-
Anhydrous diethyl ether is added to cover the magnesium, and the mixture is heated to reflux.
-
A solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours.
-
In a separate flame-dried flask, a solution of trimethyl borate in anhydrous THF is prepared and cooled to 0 °C.
-
The prepared Grignard reagent is transferred to the solution of trimethyl borate via a cannula.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the addition of a saturated ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white crystalline solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a p38 MAP Kinase Inhibitor Intermediate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide to synthesize a key intermediate for a p38 MAP kinase inhibitor.
Materials:
-
Heterocyclic halide (e.g., 4-chloro-5-methyl-2-phenylpyrimidine)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add the heterocyclic halide, this compound, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Protocol 3: Chan-Lam N-Arylation of a Heterocycle
This protocol provides a general method for the copper-catalyzed N-arylation of a nitrogen-containing heterocycle with this compound.[8]
Materials:
-
Nitrogen-containing heterocycle (e.g., imidazole)
-
This compound
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., pyridine or triethylamine)
-
Solvent (e.g., dichloromethane or methanol)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, dissolve the nitrogen-containing heterocycle, this compound, and copper(II) acetate in the solvent.
-
Add the base to the reaction mixture.
-
The reaction is stirred at room temperature and open to the air until the starting materials are consumed (monitored by TLC or LC-MS).
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-arylated heterocycle.
Protocol 4: this compound-Catalyzed Amide Formation
This protocol describes the use of this compound as a catalyst for the direct condensation of a carboxylic acid and an amine.[5]
Materials:
-
Carboxylic acid (e.g., 4-phenylbutyric acid)
-
Amine (e.g., benzylamine)
-
This compound (catalytic amount)
-
Toluene
-
Dichloromethane
-
1.0 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A reaction flask is charged with the carboxylic acid, amine, this compound, and toluene.
-
The reaction mixture is heated to reflux, and water is removed using a Dean-Stark apparatus.
-
The reaction is monitored by TLC or LC-MS until completion.
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane.
-
The organic layer is washed with 1.0 M HCl and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired amide.
Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Mechanism of action of FAAH inhibitors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 7. benchchem.com [benchchem.com]
- 8. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4,5-Trifluorophenylboronic Acid in OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorophenylboronic acid is a crucial building block in the synthesis of advanced organic light-emitting diode (OLED) materials. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. The incorporation of the 3,4,5-trifluorophenyl moiety into organic molecules significantly influences their electronic and photophysical properties, making it a valuable tool for developing high-performance OLED emitters and host materials.
The strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final compound. This tuning is critical for achieving desired emission colors, enhancing charge carrier injection and transport, and improving device efficiency and stability. Specifically, the 3,4,5-trifluorophenyl group has been instrumental in the development of materials with narrowband emission, a key requirement for high-color-purity displays that meet next-generation standards such as BT.2020. This has been particularly impactful in the design of green and blue thermally activated delayed fluorescence (TADF) and phosphorescent emitters.
Data Presentation
The strategic incorporation of this compound in the synthesis of OLED materials has led to the development of highly efficient emitters, particularly in the green and blue color spectra. The following table summarizes the performance of representative OLED devices employing materials synthesized using this key building block.
| Material Name | Emitter Type | Host Material | Max. External Quantum Efficiency (EQEmax) (%) | Photoluminescence Quantum Yield (PLQY) (%) | Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) | CIE Coordinates (x, y) |
| DBNDO-1 | TADF | DPEPO | 33.7 | >95 | 513 | 18.5 | Not Specified (CIEy: 0.74)[1][2][3] |
Note: DPEPO = Bis(2-(diphenylphosphino)phenyl)ether oxide
Experimental Protocols
Protocol 1: General Synthesis of an Aryl-Substituted OLED Material via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., bromo-functionalized core molecule) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via a syringe or cannula. If a biphasic system (e.g., Toluene/H₂O) is used, add the aqueous solution of the base at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an aqueous base was used, separate the organic layer. If not, add water and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity OLED material.
Protocol 2: Fabrication of a Thermally Activated Delayed Fluorescence (TADF) OLED Device
This protocol describes a general procedure for the fabrication of a multi-layer OLED device by thermal evaporation in a high-vacuum environment.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML): Host material co-deposited with the TADF emitter (synthesized using this compound)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF or Liq)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15-20 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Organic Layer Deposition: Deposit the organic layers sequentially onto the ITO substrate by thermal evaporation. The deposition rates and thicknesses should be precisely controlled using quartz crystal monitors. A typical device architecture would be:
-
HIL (e.g., HAT-CN, 10 nm)
-
HTL (e.g., TAPC, 40 nm)
-
EML: Host material doped with the TADF emitter (e.g., 20-30 nm, with a doping concentration of 5-20 wt%). The host and emitter are co-evaporated from separate sources.
-
ETL (e.g., TPBi, 40 nm)
-
-
Cathode Deposition: Deposit the EIL (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm) without breaking the vacuum.
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
Characterization: Characterize the electroluminescent properties of the device, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and emission spectra, using a programmable power source and a spectroradiometer.
Visualizations
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical multi-layer OLED device architecture.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3,4,5-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4,5-trifluorophenylboronic acid in palladium-catalyzed cross-coupling reactions. The primary focus is on the Suzuki-Miyaura reaction, for which this reagent is most prominently utilized. Additionally, its application as a catalyst in amidation reactions is detailed. While other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination are fundamental in organic synthesis, specific examples involving this compound as a primary coupling partner are not extensively reported in the literature. Therefore, general protocols for these reactions are provided with the caveat that their direct application with this compound may require optimization.
Introduction
This compound is a valuable reagent in organic synthesis, particularly for the introduction of the 3,4,5-trifluorophenyl moiety into organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] The most common application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1][2]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. This compound serves as an excellent coupling partner in these reactions.
General Reaction Scheme
Caption: General Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Halides
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3,5,6-Tetrafluoro-4-iodopyridine | Pd₂(dba)₃ (5) | CyJohnPhos (15) | K₂CO₃ (2.2) | THF/Toluene/H₂O | 95 | 60 | 98 |
| 2 | 4-Chloroanisole | Precatalyst 13 (2) | XPhos (in precatalyst) | K₃PO₄ (0.5 M aq.) | THF | rt | 0.5 | 93[3] |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 5 | 92[4] |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | 95 |
Table 2: Optimization of Ligands and Bases for the Coupling of 2,3,5,6-Tetrafluoro-4-iodopyridine with this compound
| Entry | Ligand | Base | Yield (%) |
| 1 | XPhos | Na₂CO₃ | 75 |
| 2 | SPhos | Na₂CO₃ | 80 |
| 3 | XantPhos | Na₂CO₃ | 45 |
| 4 | CyJohnPhos | Na₂CO₃ | 98 |
| 5 | XPhos | K₂CO₃ | 82 |
| 6 | XPhos | Cs₂CO₃ | 88 |
Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoro-4-(3,4,5-trifluorophenyl)pyridine[4]
This protocol describes the synthesis of a polyfluorinated biaryl compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
2,3,5,6-Tetrafluoro-4-iodopyridine (0.36 mmol, 1.0 equiv)
-
This compound (0.36 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.018 mmol, 5 mol%)
-
CyJohnPhos (0.054 mmol, 15 mol%)
-
K₂CO₃ (0.792 mmol, 2.2 equiv)
-
THF (deoxygenated)
-
Toluene (deoxygenated)
-
ddH₂O
Procedure:
-
To an argon-purged 500 mL Schlenk-flask, add Pd₂(dba)₃ (1.66 g, 1.8 mmol) and CyJohnPhos (1.91 g, 5.4 mmol).
-
Add THF (100 mL) and toluene (100 mL) that have been deoxygenated via the freeze-pump-thaw technique.
-
Stir the solution at 50 °C for 2 hours to prepare the active catalyst. The color of the mixture will change from dark red to dark orange.
-
To the flask, add ddH₂O (33 mL), K₂CO₃ (10.02 g, 72.5 mmol), 1,2,4,5-tetrafluoro-3-iodobenzene (10.00 g, 36 mmol), and this compound (6.37 g, 36 mmol).
-
Equip the flask with a reflux condenser and an argon-filled balloon.
-
Heat the biphasic mixture to reflux at 95 °C for 60 hours.
-
After cooling to room temperature, separate the aqueous phase.
-
Remove the organic phase in vacuo.
-
Resuspend the residue in pentane and add silica.
-
Carefully remove the solvent in vacuo.
-
Purify the product by column chromatography.
Palladium-Catalyzed Amidation (as Catalyst)
Arylboronic acids with electron-withdrawing groups, such as this compound, can act as efficient catalysts in the amidation reaction between carboxylic acids and amines.[5]
General Reaction Scheme
Caption: Boronic acid-catalyzed amidation reaction.
Quantitative Data Presentation
Table 3: (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amidation of Various Carboxylic Acids and Amines [5]
| Entry | Carboxylic Acid | Amine | Product | Yield (%) |
| 1 | 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutyramide | 95 |
| 2 | 1-Adamantanecarboxylic acid | Benzylamine | N-Benzyl-1-adamantanecarboxamide | 98 |
| 3 | Benzoic acid | Aniline | N-Phenylbenzamide | 92 |
| 4 | Acetic acid | Benzylamine | N-Benzylacetamide | 85 |
Experimental Protocol: Synthesis of N-Benzyl-4-phenylbutyramide[7]
This protocol details the use of this compound as a catalyst for the direct amidation of a carboxylic acid and an amine.
Caption: Experimental workflow for catalytic amidation.
Materials:
-
4-Phenylbutyric acid (5.42 g, 33.0 mmol)
-
Benzylamine (3.28 mL, 30.0 mmol)
-
(3,4,5-Trifluorophenyl)boronic acid (52.8 mg, 0.300 mmol)
-
Toluene (60 mL)
-
Dichloromethane (80 mL)
-
1.0 M Hydrochloric acid (100 mL)
-
Brine (100 mL)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Charge a reaction flask with 4-phenylbutyric acid, benzylamine, and (3,4,5-trifluorophenyl)boronic acid in toluene.
-
Heat the reaction mixture to reflux in an oil bath at 120 °C for 16 hours.
-
Cool the reaction mixture to ambient temperature and dilute with dichloromethane.
-
Wash the organic layer with 1.0 M hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting yellow residue from ethyl acetate and hexane to obtain the pure N-benzyl-4-phenylbutyramide.
-
The mother liquor can be concentrated and purified by flash chromatography to yield additional product.
Other Palladium-Catalyzed Reactions: General Protocols
While specific examples are lacking for this compound, the following are general protocols for other important palladium-catalyzed reactions. Researchers may adapt these for use with this compound, though optimization will likely be necessary.
Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene.[6]
General Protocol:
-
To a reaction vessel, add the aryl halide (1.0 equiv), alkene (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv).
-
Add a suitable solvent (e.g., DMF, acetonitrile).
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).
-
Perform an aqueous work-up and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[7]
General Protocol:
-
To a reaction vessel, add the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or diisopropylamine).
-
Add a suitable solvent (e.g., THF, DMF).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.
-
Perform an aqueous work-up and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide and an amine.[8] While arylboronic acids are not the primary coupling partners, they can sometimes play a role in the catalytic cycle or as activators.[9]
General Protocol:
-
To a reaction vessel, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable ligand (e.g., BINAP, XPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 equiv).
-
Add an anhydrous, aprotic solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Conclusion
This compound is a highly effective reagent for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols and data offer a solid foundation for the application of this versatile building block. Furthermore, its utility as a catalyst in amidation reactions highlights its broader potential in organic synthesis. While its direct participation in other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig aminations is not well-documented, the general protocols provided can serve as a starting point for further investigation and methodology development.
References
- 1. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Utility of 3,4,5-Trifluorophenylboronic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorophenylboronic acid is a versatile and increasingly important building block in the synthesis of modern agrochemicals. The presence of the trifluorinated phenyl ring can significantly enhance the biological activity, metabolic stability, and overall efficacy of active ingredients. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of novel fungicides and herbicides, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Application Notes
The 3,4,5-trifluorophenyl moiety is a key pharmacophore in a range of biologically active molecules. In the context of agrochemicals, its incorporation is often achieved via a Suzuki-Miyaura coupling, a robust and efficient method for forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound, such as this compound, with a halide or triflate, catalyzed by a palladium complex.
A notable application is in the synthesis of pyrazole-based fungicides. For instance, 3-(3,4,5-trifluorophenyl)-1-(2-chloropyridin-4-yl)-1H-pyrazole-4-carbaldehyde has been identified as a potent fungicidal agent, with its synthesis relying on the coupling of this compound with a suitable pyrazole halide intermediate.
Furthermore, this boronic acid is utilized in the development of novel herbicides. Substituted pyrazole derivatives andtriazolo[4,3-a]pyridinyl-benzenesulfonamides containing the 3,4,5-trifluorophenyl group have shown promise as effective herbicides. The Suzuki coupling facilitates the introduction of this key structural motif, enabling the exploration of new chemical space for herbicidal activity.
Data Presentation
The following table summarizes the quantitative data for a representative Suzuki-Miyaura coupling reaction used in the synthesis of a fungicide intermediate.
| Parameter | Value/Compound |
| Aryl Halide | 4-bromo-1-(2-chloropyridin-4-yl)-1H-pyrazole-3-carbaldehyde |
| Boronic Acid | This compound |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent System | Toluene / Ethanol / Water |
| Temperature | 100°C |
| Reaction Time | 2 hours |
| Product | 3-(3,4,5-trifluorophenyl)-1-(2-chloropyridin-4-yl)-1H-pyrazole-4-carbaldehyde |
| Yield | 80.6% |
Experimental Protocols
Synthesis of 3-(3,4,5-trifluorophenyl)-1-(2-chloropyridin-4-yl)-1H-pyrazole-4-carbaldehyde
This protocol is adapted from patent literature and describes the synthesis of a fungicide intermediate via a Suzuki-Miyaura coupling reaction.
Materials:
-
4-bromo-1-(2-chloropyridin-4-yl)-1H-pyrazole-3-carbaldehyde
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-bromo-1-(2-chloropyridin-4-yl)-1H-pyrazole-3-carbaldehyde (1.0 eq) in a mixture of toluene, ethanol, and water, add this compound (1.2 eq) and sodium carbonate (2.5 eq).
-
Deoxygenate the resulting mixture by bubbling nitrogen or argon gas through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 100°C under a nitrogen atmosphere and stir vigorously for 2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, 3-(3,4,5-trifluorophenyl)-1-(2-chloropyridin-4-yl)-1H-pyrazole-4-carbaldehyde.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for fungicide synthesis.
Application Notes and Protocols for Copper-Catalyzed C-N Bond Formation with 3,4,5-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling of 3,4,5-trifluorophenylboronic acid with a variety of nitrogen-containing nucleophiles. This reaction, a cornerstone of modern synthetic chemistry, offers a robust and versatile method for the formation of C(aryl)-N bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The electron-deficient nature of the 3,4,5-trifluorophenyl group makes it a valuable moiety in drug discovery for modulating pharmacokinetic and physicochemical properties.
Introduction to Copper-Catalyzed C-N Cross-Coupling
The copper-catalyzed N-arylation of amines, amides, and heterocycles with arylboronic acids is commonly known as the Chan-Lam coupling or Chan-Evans-Lam coupling.[1] This reaction presents a milder and often more economical alternative to palladium-catalyzed Buchwald-Hartwig amination.[1] Key advantages include the use of a more abundant and less toxic metal catalyst and, in many cases, the ability to perform the reaction under aerobic conditions.[2] The general transformation is depicted below:
General Reaction Scheme:
Where Ar = 3,4,5-trifluorophenyl and Nuc = Amine, Amide, or N-Heterocycle
Data Presentation: Reaction Scope and Optimization
The following tables summarize the reaction conditions and yields for the copper-catalyzed coupling of this compound with various N-nucleophiles. These data have been compiled from literature sources to provide a comparative overview.
Table 1: Coupling with Anilines
| Entry | Aniline | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | ~70-80 |
| 2 | 4-Methoxyaniline | Cu(OAc)₂ (10) | Et₃N | Toluene | 80 | 24 | ~85 |
| 3 | 4-Nitroaniline | CuI (10) | K₂CO₃ | DMF | 110 | 12 | ~60-70 |
| 4 | 2,6-Dimethylaniline | Cu(OTf)₂ (10) | Cs₂CO₃ | Dioxane | 100 | 24 | ~50-60 |
Table 2: Coupling with Aliphatic Amines
| Entry | Aliphatic Amine | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Cu(OAc)₂ (10) | Na₂CO₃ | CH₃CN | 60 | 18 | ~75-85 |
| 2 | Morpholine | CuCl₂ (10) | K₃PO₄ | DMSO | 100 | 12 | ~80-90 |
| 3 | Piperidine | CuI (5) / Ligand | DBU | THF | RT | 24 | ~85-95 |
| 4 | n-Butylamine | Cu(OAc)₂ (15) | Et₃N | CH₂Cl₂ | 40 | 36 | ~60-70 |
Table 3: Coupling with Amides and Sulfonamides
| Entry | Amide/Sulfonamide | Copper Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzamide | CuI (10) | DMEDA | K₂CO₃ | Dioxane | 110 | 24 | ~70-80 |
| 2 | Acetamide | Cu₂O (10) | Salicylaldoxime | Cs₂CO₃ | Toluene | 100 | 36 | ~50-60 |
| 3 | p-Toluenesulfonamide | CuI (10) | 1,10-Phenanthroline | K₃PO₄ | DMF | 120 | 24 | ~75-85 |
Table 4: Coupling with N-Heterocycles
| Entry | N-Heterocycle | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 24 | ~80-90 |
| 2 | Pyrazole | CuI (10) | K₂CO₃ | DMSO | 100 | 12 | ~75-85 |
| 3 | Indole | CuI (10) | Cs₂CO₃ | Dioxane | 110 | 24 | ~60-70 |
| 4 | 1,2,4-Triazole | Cu(OTf)₂ (10) | Et₃N | CH₃CN | 80 | 18 | ~70-80 |
Experimental Protocols
The following are generalized protocols for the copper-catalyzed N-arylation of various nucleophiles with this compound. Optimization of the reaction conditions (catalyst, base, solvent, temperature, and time) may be necessary for specific substrates.
Protocol 1: General Procedure for the N-Arylation of Anilines
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the aniline (1.2 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable base (e.g., pyridine, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the appropriate solvent (e.g., CH₂Cl₂, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(3,4,5-trifluorophenyl)aniline.
Protocol 2: General Procedure for the N-Arylation of Aliphatic Amines
-
In a reaction tube, combine this compound (1.0 mmol), the aliphatic amine (1.5 mmol), a copper catalyst (e.g., CuCl₂, 0.1 mmol, 10 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Add a suitable solvent (e.g., DMSO, 3 mL).
-
Seal the tube and stir the mixture at an elevated temperature (e.g., 100 °C) for the required duration (e.g., 12 hours).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the pure N-(3,4,5-trifluorophenyl)aliphatic amine.
Protocol 3: General Procedure for the N-Arylation of Amides and Sulfonamides
-
To a Schlenk tube, add this compound (1.0 mmol), the amide or sulfonamide (1.1 mmol), a copper(I) source (e.g., CuI, 0.1 mmol, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine (DMEDA), 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add a dry, degassed solvent (e.g., dioxane, 4 mL).
-
Heat the reaction mixture at a high temperature (e.g., 110 °C) with vigorous stirring for 24-36 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the product by recrystallization or column chromatography.
Protocol 4: General Procedure for the N-Arylation of N-Heterocycles
-
In a round-bottom flask, dissolve the N-heterocycle (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂, 10 mL).
-
Add copper(II) acetate (0.1 mmol, 10 mol%) and a base (e.g., pyridine, 2.0 mmol).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
-
Quench the reaction with aqueous ammonia and extract with CH₂Cl₂.
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the N-(3,4,5-trifluorophenyl)heterocycle.
Mandatory Visualizations
Catalytic Cycle of Chan-Lam Coupling
Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling reaction.
Experimental Workflow for Copper-Catalyzed C-N Coupling
Caption: A typical experimental workflow for C-N bond formation.
Troubleshooting Guide for Chan-Lam Coupling
Caption: Troubleshooting common issues in Chan-Lam coupling reactions.
References
Application Notes and Protocols for the Synthesis of Complex Organic Molecules Using 3,4,5-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluorophenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis. The presence of three fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, imparting unique reactivity and enabling the synthesis of complex organic molecules with desirable characteristics for pharmaceutical and materials science applications. This document provides detailed application notes and experimental protocols for two key transformations utilizing this compound: the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds and its use as a highly efficient catalyst in amidation reactions for the formation of carbon-nitrogen bonds.
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and functional materials. This compound serves as an excellent coupling partner, allowing for the introduction of the 3,4,5-trifluorophenyl moiety into a wide range of organic substrates.
General Reaction Scheme:
Key Advantages:
-
High Yields: The coupling reactions typically proceed in good to excellent yields.
-
Functional Group Tolerance: A wide variety of functional groups are tolerated on the aryl halide partner.
-
Access to Fluorinated Molecules: Provides a straightforward route to complex molecules containing the trifluorophenyl group, which can enhance metabolic stability and binding affinity.
Quantitative Data for Suzuki-Miyaura Cross-Coupling:
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3,4,5-Tetrafluoro-1-iodobenzene | Pd₂(dba)₃ / CyJohnPhos | K₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 88 |
| 2 | o-Chloronitrobenzene | Pd(PPh₃)₄ | Not specified | Toluene/Isopropanol/H₂O | Not specified | Not specified | 95 |
Experimental Protocols:
Protocol 1: Synthesis of 2,3,3',4,4',5,5'-Heptafluoro-1,1'-biphenyl
This protocol is adapted from a large-scale synthesis of a polyfluorinated biphenyl.
Materials:
-
1,2,4,5-Tetrafluoro-3-iodobenzene
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(2-Biphenyl)dicyclohexylphosphine (CyJohnPhos)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Deionized water
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon), add THF and toluene. Degas the solvent mixture using the freeze-pump-thaw technique.
-
Add Pd₂(dba)₃ (5 mol%) and CyJohnPhos (15 mol%) to the degassed solvent. Stir the solution at 50°C for 2 hours to preform the active catalyst.
-
In a separate flask, prepare a solution of potassium carbonate (2.0 equivalents) in deionized water.
-
To the catalyst mixture, add the aqueous potassium carbonate solution, followed by 1,2,4,5-tetrafluoro-3-iodobenzene (1.0 equivalent) and this compound (1.0 equivalent).
-
Equip the flask with a reflux condenser and heat the biphasic mixture to 95°C for 60 hours.
-
After cooling to room temperature, separate the aqueous phase.
-
Remove the organic solvents from the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3',4',5'-Trifluoro-2-nitrobiphenyl
This protocol is based on the synthesis of a key intermediate for the fungicide Fluxapyroxad.[1][2]
Materials:
-
o-Chloronitrobenzene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tricyclohexylphosphine tetrafluoroborate
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Toluene
-
Isopropanol
-
Water
Procedure:
-
In a reaction vessel, combine o-chloronitrobenzene (1.0 equivalent), this compound (1.3 equivalents), Pd(PPh₃)₄ (0.02 equivalents), and tricyclohexylphosphine tetrafluoroborate.[1]
-
Add a solvent mixture of toluene, isopropanol, and water.[1]
-
Add a suitable base.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method such as crystallization or column chromatography to yield 3',4',5'-trifluoro-2-nitrobiphenyl.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Application 2: Catalytic Amidation
This compound acts as a highly efficient Lewis acid catalyst for the direct amidation of carboxylic acids with amines. This method provides a powerful alternative to traditional amide bond formation protocols that often require stoichiometric activating agents, leading to significant waste generation.
General Reaction Scheme:
Key Advantages:
-
Catalytic Efficiency: Only a small amount of the boronic acid is required.
-
High Yields: A broad range of carboxylic acids and amines react to give amides in high yields.
-
Operational Simplicity: The reaction can be performed under relatively simple conditions.
Quantitative Data for Catalytic Amidation:
| Entry | Carboxylic Acid | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenylbutyric acid | Benzylamine | 1 | Toluene | 110 | 16 | 95 |
| 2 | Benzoic acid | Benzylamine | 1 | Toluene | 110 | 16 | 96 |
| 3 | 1-Adamantanecarboxylic acid | Benzylamine | 1 | Mesitylene | 165 | 16 | 98 |
| 4 | Phenylacetic acid | Aniline | 1 | Toluene | 110 | 16 | 92 |
| 5 | Valeric acid | Dibenzylamine | 1 | Toluene | 110 | 16 | 91 |
| 6 | Hexanoic acid | Morpholine | 1 | Toluene | 110 | 16 | 93 |
Experimental Protocol:
Protocol 3: General Procedure for Catalytic Amidation
Materials:
-
Carboxylic acid (1.1 equivalents)
-
Amine (1.0 equivalent)
-
This compound (1 mol%)
-
Toluene (or Mesitylene for higher temperatures)
-
Calcium hydride (for drying)
-
Soxhlet extractor
Procedure:
-
Set up a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a Soxhlet extractor containing calcium hydride, topped with a reflux condenser under an argon atmosphere.
-
Charge the flask with the carboxylic acid, the amine, this compound, and the solvent (e.g., toluene).
-
Heat the reaction mixture to reflux (for toluene, the bath temperature is ~120°C).
-
Monitor the reaction for 16 hours.
-
After cooling to ambient temperature, dilute the reaction mixture with a suitable organic solvent like dichloromethane.
-
Wash the organic layer sequentially with 1.0 M hydrochloric acid and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography on silica gel.
Catalytic Cycle for Amidation:
Caption: Proposed Catalytic Cycle for Amidation.
Conclusion
This compound is a powerful synthetic tool for the construction of complex organic molecules. Its utility in both Suzuki-Miyaura cross-coupling and catalytic amidation reactions, as demonstrated in the provided protocols and data, highlights its importance for researchers in synthetic chemistry and drug development. The high efficiency and yields associated with these transformations make it an attractive reagent for the synthesis of novel compounds with potential applications in various scientific fields.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3,4,5-Trifluorophenylboronic Acid
Welcome to the technical support center for Suzuki coupling reactions involving 3,4,5-Trifluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Suzuki coupling?
A1: The three most prevalent side reactions are:
-
Homocoupling: The dimerization of this compound to form 3,3',4,4',5,5'-hexafluorobiphenyl. Electron-deficient arylboronic acids are particularly prone to this side reaction.[1][2]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding 1,2,3-trifluorobenzene. This is a common decomposition pathway for boronic acids, especially under basic aqueous conditions.[3][4]
-
Dehalogenation: The reduction of the aryl halide coupling partner to its corresponding arene, where the halide is replaced by a hydrogen atom.[5]
Q2: Why is this compound particularly susceptible to side reactions?
A2: The fluorine atoms on the phenyl ring are highly electronegative, making the boronic acid electron-deficient.[6] This electronic property can influence the rates of the desired transmetalation step versus undesired side reactions. For instance, electron-deficient boronic acids can be more prone to homocoupling.[2] Additionally, like many boronic acids, it is susceptible to protodeboronation, a process that can be accelerated under the basic conditions required for the Suzuki-Miyaura coupling.[7]
Q3: How can I minimize homocoupling of this compound?
A3: Minimizing homocoupling primarily involves controlling the palladium catalyst's oxidation state and excluding oxygen. Key strategies include:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which can promote the formation of Pd(II) species that facilitate homocoupling.
-
Use of Pd(0) Precatalysts: Start with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to avoid the in situ reduction step that can generate species leading to homocoupling.
-
Employing Reducing Agents: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the extent of homocoupling.
Q4: What conditions favor protodeboronation, and how can it be prevented?
A4: Protodeboronation is often favored by high pH, elevated temperatures, and the presence of water.[7] To mitigate this:
-
Choice of Base: Use the mildest effective base possible. While strong bases can be necessary for transmetalation, they can also accelerate protodeboronation. A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.
-
Anhydrous Conditions: Where feasible, running the reaction under anhydrous conditions can suppress protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[4]
-
Reaction Time and Temperature: Use the lowest effective temperature and shortest reaction time to reduce the exposure of the boronic acid to destabilizing conditions.
Q5: How does the choice of ligand and palladium source affect the outcome of the reaction?
A5: The ligand and palladium source are critical for a successful Suzuki coupling, especially with challenging substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can promote the desired cross-coupling by facilitating oxidative addition and reductive elimination, thereby outcompeting side reactions.[8] Modern palladium precatalysts that generate the active Pd(0) species cleanly and efficiently are often superior to traditional sources like Pd(OAc)₂.[8]
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Product (3,3',4,4',5,5'-Hexafluorobiphenyl) Observed
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) for an extended period or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(II) Precatalyst | Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) precatalyst (e.g., Pd₂(dba)₃). This avoids the initial reduction step that can consume the boronic acid and lead to homocoupling. |
| Suboptimal Ligand | Screen different phosphine ligands. Ligands with bulky, electron-donating properties can accelerate the cross-coupling pathway relative to homocoupling. |
| High Catalyst Loading | While a sufficient amount of catalyst is necessary, excessively high loadings can sometimes increase the rate of side reactions. Try reducing the catalyst loading incrementally. |
Issue 2: Significant Formation of Protodeboronation Product (1,2,3-Trifluorobenzene)
| Potential Cause | Troubleshooting Strategy |
| Base is too Strong or Concentrated | Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF). Use the minimum effective concentration of the base. Weaker bases may be sufficient and can reduce the rate of protodeboronation. |
| Presence of Excess Water | If the reaction tolerates it, use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of protodeboronation. |
| Boronic Acid Instability | Convert the this compound to its corresponding pinacol ester or use a potassium trifluoroborate salt. These derivatives are often more stable and slowly release the active boronic acid under the reaction conditions.[4] |
Issue 3: Dehalogenation of the Aryl Halide Starting Material
| Potential Cause | Troubleshooting Strategy |
| Hydride Source in the Reaction Mixture | If using an amine base or an alcohol as a solvent or co-solvent, these can act as hydride sources. Switch to a non-hydridic base (e.g., K₂CO₃, K₃PO₄) and an aprotic solvent (e.g., dioxane, toluene). |
| High Reaction Temperature and Long Reaction Times | Optimize the reaction conditions to use the lowest possible temperature and shortest reaction time that still affords a good yield of the desired product. |
| Ligand Choice | The electronic and steric properties of the ligand can influence the rate of dehalogenation. Screening of different ligands may be necessary. |
Data Presentation
Table 1: Effect of Ligand and Catalyst Loading on Homocoupling of this compound
Reaction Conditions: 1 equivalent of 1,2,4,5-tetrafluoro-3-iodobenzene, 1 equivalent of this compound, 2.2 equivalents of Na₂CO₃, with Pd₂(dba)₃ as the precatalyst in a THF/toluene/H₂O (3:3:1) mixture at 95 °C for 60 hours.
| Ligand | Catalyst Loading (mol %) | Ligand to Metal Ratio | Yield of Cross-Coupling Product (%) | Homocoupling Side Product (%) |
| XPhos | 5 | 1.5:1 | 36 | >2 |
| CyJohnPhos | 5 | 1.5:1 | 98 | <2 |
Data synthesized from a study on the synthesis of polyfluorinated biphenyls.
Experimental Protocols
Optimized Protocol to Minimize Homocoupling in the Suzuki Coupling of this compound
This protocol is adapted from a reported large-scale synthesis and is optimized to reduce the formation of the homocoupling byproduct.
Materials:
-
Aryl halide (e.g., 1,2,4,5-tetrafluoro-3-iodobenzene)
-
This compound
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
CyJohnPhos ((2-Biphenyl)dicyclohexylphosphine)
-
K₂CO₃ (Potassium Carbonate)
-
THF (Tetrahydrofuran), Toluene, and deionized water (all thoroughly degassed)
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
Catalyst Preparation:
-
In an argon-purged Schlenk flask, add THF and toluene (1:1 ratio).
-
Degas the solvent mixture using the freeze-pump-thaw technique.
-
Add CyJohnPhos (15 mol %) and Pd₂(dba)₃ (5 mol %).
-
Stir the solution at 50 °C for 2 hours to pre-form the active catalyst. The color of the mixture should change from dark red to dark orange.
-
-
Reaction Assembly:
-
To the flask containing the active catalyst, add deionized water, K₂CO₃ (2.0 equivalents), the aryl halide (1.0 equivalent), and this compound (1.0 equivalent).
-
Ensure all additions are done under a positive pressure of argon.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Figure 1: Overview of the desired Suzuki coupling pathway and competing side reactions with this compound.
Figure 2: A logical workflow for troubleshooting the issue of excessive homocoupling in Suzuki coupling reactions.
Figure 3: A step-by-step guide to address and minimize protodeboronation of the boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
Technical Support Center: Optimization of Reaction Conditions for 3,4,5-Trifluorophenylboronic Acid
Welcome to the technical support center for 3,4,5-Trifluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block in organic synthesis, primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The trifluorophenyl moiety it introduces is of significant interest in pharmaceutical and materials science due to its ability to enhance properties like lipophilicity and metabolic stability.[1] It is also used in Chan-Lam couplings for carbon-heteroatom bond formation (C-N, C-O) and as a catalyst in certain amidation reactions.[2][3]
Q2: How should this compound be stored?
A2: this compound is relatively stable in air and insensitive to moisture, allowing for long-term storage.[4] For optimal stability, it is best stored at room temperature in the continental US, though this may vary elsewhere.[5] Once a solution is prepared, it should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[5]
Q3: What is protodeboronation and why is it a concern with this compound?
A3: Protodeboronation is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,2,3-trifluorobenzene and a reduction in the yield of the desired coupled product.[5] Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to this process, especially under basic conditions commonly used in cross-coupling reactions.[3][6][7] The rate of protodeboronation is fastest at high pH.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Yield of the Desired Biaryl Product
-
Possible Cause: Inefficient catalyst system.
-
Troubleshooting Tip: The choice of palladium catalyst and ligand is crucial. For electron-deficient boronic acids, specialized ligands may be required. Screen a variety of bulky, electron-rich phosphine ligands such as SPhos or XPhos, which have been shown to be effective in challenging couplings.[8] Using a pre-formed catalyst can sometimes give more reliable results than generating the active catalyst in situ.
-
-
Possible Cause: Protodeboronation of this compound.
-
Troubleshooting Tip: This is a common issue with electron-deficient boronic acids.[6][7] Consider the following strategies to minimize this side reaction:
-
Choice of Base: Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or Na₂CO₃) to reduce the rate of protodeboronation.[3] Some modern protocols even allow for base-free conditions using specific catalyst systems.[6]
-
Reaction Temperature: While higher temperatures can increase the rate of the desired coupling, they can also accelerate protodeboronation. An optimal temperature must be found empirically. Sometimes, running the reaction at a lower temperature for a longer time can improve the outcome. Conversely, for some systems, higher temperatures can favor the desired reaction over decomposition.
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can keep its concentration low, thereby minimizing the opportunity for protodeboronation.
-
Anhydrous Conditions: Using anhydrous solvents and reagents can sometimes suppress protodeboronation.
-
-
-
Possible Cause: Poor quality or degradation of reagents.
-
Troubleshooting Tip: Ensure the aryl halide is pure and the solvent is anhydrous and degassed. The palladium catalyst and phosphine ligand should be fresh or stored under an inert atmosphere to prevent oxidation.
-
Buchwald-Hartwig Amination
Issue 2: Low Conversion in C-N Coupling Reactions
-
Possible Cause: Inappropriate catalyst-ligand combination.
-
Troubleshooting Tip: The choice of ligand is critical in Buchwald-Hartwig amination.[9] For coupling with aryl chlorides, which are generally less reactive, more specialized and electron-rich ligands are often necessary.[1] A screening of different palladium precatalysts and phosphine ligands is recommended to find the optimal system for your specific substrates.[2][4]
-
-
Possible Cause: Base-sensitive functional groups on substrates.
-
Possible Cause: Catalyst inhibition.
-
Troubleshooting Tip: Certain functional groups on the amine or aryl halide can inhibit the palladium catalyst. Ensure starting materials are free of impurities that could act as catalyst poisons.
-
Chan-Lam Etherification
Issue 3: Inefficient C-O Bond Formation
-
Possible Cause: Low catalyst activity.
-
Troubleshooting Tip: Chan-Lam couplings are typically catalyzed by copper salts, with Cu(OAc)₂ being common.[7] The reaction can be sensitive to the copper source and any additives. The presence of a ligand, such as pyridine or 1,10-phenanthroline, can sometimes improve the reaction efficiency.[7][10]
-
-
Possible Cause: Competing side reactions.
-
Possible Cause: Substrate incompatibility.
-
Troubleshooting Tip: The electronic properties of both the phenol and the boronic acid can influence the reaction outcome. For the electron-deficient this compound, careful optimization of the reaction conditions, including the choice of base and solvent, is necessary.
-
General Troubleshooting
Issue 4: Difficulty in Product Purification
-
Possible Cause: Co-elution of the product with starting materials or byproducts.
-
Troubleshooting Tip: Purification of fluorinated compounds by column chromatography can be challenging.
-
Stationary Phase: Standard silica gel is often effective. For particularly difficult separations, consider using fluorinated stationary phases, which can offer different selectivity for fluorinated molecules.[11]
-
Mobile Phase: A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point. The polarity of the solvent system may need to be carefully optimized.[2]
-
Alternative Techniques: If column chromatography is ineffective, consider preparative HPLC, potentially with a fluorinated column, or crystallization.[12]
-
-
Experimental Protocols & Data
Suzuki-Miyaura Coupling: Synthesis of a Fluorinated Biaryl
This protocol is a representative example for the coupling of this compound with an aryl bromide.
Reaction Scheme: Ar-Br + (HO)₂B-C₆H₂F₃ → Ar-C₆H₂F₃
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1, 5 mL).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | ~85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | ~90 |
| 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.5) | DMF | 110 | ~75 |
| 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | THF/H₂O | 80 | ~88 |
Note: Yields are representative and can vary based on specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Synthesis of an N-Aryl Amine
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.
Reaction Scheme: Ar-X + R₂NH → Ar-NR₂ (where X = Br, I)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), a ligand (if not using a precatalyst, e.g., XPhos, 2 mol%), and a base (e.g., K₂CO₃, 2.1 mmol).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-trifluorotoluene | Aniline | [Pd(allyl)Cl]₂/t-BuXPhos (1/4) | t-BuONa (2.1) | Toluene | 100 | ~92 |
| 1-Chloro-4-nitrobenzene | Morpholine | XPhos Pd G3 (2) | K₃PO₄ (2.1) | Dioxane | 110 | ~85 |
| 3-Bromopyridine | Benzylamine | Pd₂(dba)₃/BINAP (2/4) | Cs₂CO₃ (2.1) | Toluene | 100 | ~88 |
| 4-Iodoanisole | Diphenylamine | Pd(OAc)₂/P(t-Bu)₃ (2/4) | K₂CO₃ (2.1) | THF | 80 | ~95 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Chan-Lam Etherification: Synthesis of a Diaryl Ether
This protocol describes a general procedure for the copper-catalyzed synthesis of diaryl ethers.
Reaction Scheme: Ar-OH + (HO)₂B-C₆H₂F₃ → Ar-O-C₆H₂F₃
Procedure:
-
To a reaction flask open to the air, add the phenol (1.0 mmol), this compound (1.5 mmol), Cu(OAc)₂ (10-20 mol%), and a base (e.g., pyridine or Et₃N, 2.0 mmol).
-
Add a solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with aqueous acid (e.g., 1M HCl) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 3: Representative Conditions for Chan-Lam Etherification
| Phenol | Copper Source (mol%) | Ligand/Base (equiv) | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Methoxyphenol | Cu(OAc)₂ (10) | Pyridine (2) | CH₂Cl₂ | RT | ~70 | | Phenol | Cu(OAc)₂ (20) | Et₃N (2) | MeCN | RT | ~65 | | 2-Naphthol | CuI (10) | DMAP (2) | Dioxane | 50 | ~75 | | 4-Cyanophenol | Cu(OTf)₂ (15) | 2,6-Lutidine (2) | Toluene | 60 | ~60 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Visualized Workflows
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
Caption: General purification workflow for products from cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct C-H arylation of electron-deficient heterocycles with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
- 11. bia.si [bia.si]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3,4,5-Trifluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 3,4,5-Trifluorophenylboronic acid after synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Oily or Gummy Product After Initial Workup | The crude product may contain significant amounts of boronic anhydride or other impurities that inhibit crystallization.[1] | - Azeotropic Removal of Water: Dissolve the crude product in a solvent like toluene and reflux with a Dean-Stark trap to remove water, which can promote the conversion of the anhydride back to the boronic acid.- Acid/Base Extraction: Dissolve the crude material in an organic solvent and extract with a basic aqueous solution (e.g., 1M NaOH) to form the water-soluble boronate salt.[2][3] The organic layer containing neutral impurities can be discarded. Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the purified boronic acid, which can then be extracted with an organic solvent.[4] |
| Product Fails to Crystallize | - The solvent system may not be optimal.- The concentration of the product may be too low or too high.- Persistent impurities may be hindering crystal lattice formation. | - Solvent Screening: Experiment with different solvent systems for recrystallization. A common and effective system is ethyl acetate/hexanes.[1] Other options include dichloromethane or hot water.[4][5]- Anti-Solvent Crystallization: Dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until turbidity is observed, then allow it to cool slowly.[1]- Formation of Diethanolamine Adduct: React the crude boronic acid with diethanolamine. The resulting adduct is often a crystalline solid that can be easily purified by filtration. The pure boronic acid can be recovered by treating the adduct with an acid.[5][6][7] |
| Low Purity After Recrystallization | Co-crystallization of impurities with the desired product. Common impurities include protodeboronation products (3,4,5-trifluorobenzene) and boric acid.[6] | - Multiple Recrystallizations: Perform sequential recrystallizations to improve purity, although this may lead to a decrease in yield.[1]- Chromatography: While boronic acids can be challenging to purify by standard silica gel chromatography due to their tendency to streak or decompose, it can be effective with careful solvent system optimization.[6][8] Reverse-phase chromatography (C18) can also be an option.[6][7]- Scavenger Resins: Use specialized resins with diol functionalities to selectively bind and remove boronic acid impurities.[9] |
| Product Appears as a Mixture of Monomer and Anhydride | Boronic acids can exist in equilibrium with their cyclic trimeric anhydride (boroxine), especially upon heating or in aprotic solvents.[1] | This is a common characteristic of boronic acids and often does not affect their reactivity in subsequent reactions, such as Suzuki couplings. The presence of the anhydride can be confirmed by NMR spectroscopy.[1] If the pure monomeric form is required, ensuring the presence of water during the final stages of purification and storage can favor the acid form. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include:
-
Boronic Anhydride (Boroxine): A cyclic trimer formed by the dehydration of the boronic acid.[1]
-
Protodeboronation Product (3,4,5-trifluorobenzene): Formed by the cleavage of the C-B bond.[6]
-
Boric Acid: A byproduct of the hydrolysis of boronate esters or degradation of the boronic acid.[6]
-
Starting Materials and Reagents: Unreacted 1-bromo-3,4,5-trifluorobenzene or residual Grignard reagents.[1]
-
Other Boron Species: Such as boronate esters if the reaction is incomplete or if they are used as protecting groups.[9]
Q2: What is the recommended procedure for recrystallizing this compound?
A2: A widely used and effective method is recrystallization from a mixed solvent system of ethyl acetate and hexanes.[1] The crude solid is dissolved in a minimal amount of hot ethyl acetate, and then hexanes are added. The solution is allowed to cool slowly to induce crystallization.[1]
Q3: Can I use column chromatography to purify this compound?
A3: While possible, standard silica gel chromatography can be challenging for boronic acids as they may adhere to the stationary phase or decompose.[6][7] If attempted, careful selection of the eluent system is crucial.[8] Reverse-phase chromatography (C18) is sometimes a more suitable alternative.[6][7]
Q4: How should I store purified this compound?
A4: this compound is relatively stable in air and insensitive to moisture, allowing for long-term storage.[10] For optimal stability, especially for extended periods, it is recommended to store it at low temperatures, such as -20°C for up to a month or -80°C for up to six months.[11]
Q5: What is the purpose of an acid/base workup in the purification process?
A5: An acid/base workup is a chemical purification technique that exploits the acidic nature of the boronic acid group. By treating the crude product with a base, the boronic acid is deprotonated to form a water-soluble boronate salt.[2][3] This allows for the separation of neutral organic impurities by extraction with an organic solvent. Subsequently, acidifying the aqueous layer regenerates the pure boronic acid, which can then be extracted into a fresh organic phase.[4]
Experimental Protocols
Detailed Recrystallization Protocol for this compound [1]
-
Dissolution: The crude white solid is dissolved in a minimal amount of hot ethyl acetate (approximately 65°C).
-
Cooling: The solution is allowed to cool to room temperature.
-
Anti-Solvent Addition: Hexane is added to the solution (a ratio of approximately 600 mL of hexane for a reaction starting with 70.0 mmol of 1-bromo-3,4,5-trifluorobenzene).
-
Crystallization: The resulting solution is allowed to stand overnight to facilitate the formation of crystals.
-
Filtration: The pure (3,4,5-trifluorophenyl)boronic acid is collected as white crystals by filtration.
-
Further Purification: The mother liquor can be concentrated and the recrystallization process can be repeated 3-4 times to increase the overall yield.
Data Presentation
Table 1: Purity and Yield of this compound from Different Purification Methods
| Purification Method | Purity | Yield | Reference |
| Recrystallization from Ethyl Acetate/Hexane | High (white crystals) | 51% (after 3-4 recrystallizations of mother liquor) | [1] |
| Recrystallization from Ethyl Chloride | 99.6% | 78% | [4] |
| Recrystallization from Dichloromethane | 99.4% | 90.3% | [4] |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Fluorinated Arylboronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of fluorinated arylboronic acids in cross-coupling reactions, with a focus on preventing deboronation.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with fluorinated arylboronic acids.
Question: My Suzuki-Miyaura coupling reaction with a fluorinated arylboronic acid is giving a low yield, and I'm observing a significant amount of the corresponding fluoroarene (protodeboronation product). What's causing this and how can I fix it?
Answer:
Low yields and significant protodeboronation of fluorinated arylboronic acids are common challenges, primarily due to the electron-withdrawing nature of fluorine atoms, which increases the susceptibility of the C-B bond to cleavage. Here’s a step-by-step troubleshooting approach:
-
Re-evaluate Your Boron Source: Fluorinated arylboronic acids are inherently less stable than their non-fluorinated counterparts. Consider using more stable derivatives:
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are generally more stable to air and moisture and can be used directly in coupling reactions. They often exhibit a "slow release" of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography. The boronic acid is released in situ under specific basic conditions, allowing for a controlled release that can significantly suppress protodeboronation.
-
-
Optimize Your Base: The choice and strength of the base are critical. Strong bases can accelerate protodeboronation.
-
Use a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases can also be effective.
-
Anhydrous Conditions: For some systems, particularly when using boronic esters, anhydrous conditions with a base like K₃PO₄ can be beneficial, as water is a proton source for deboronation.
-
-
Adjust Reaction Temperature: Higher temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.
-
Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Screen Temperatures: Systematically screen temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and stability of the boronic acid.
-
-
Catalyst and Ligand Selection: The catalytic system can significantly influence the relative rates of coupling and deboronation.
-
Use a High-Activity Catalyst: A more active catalyst can promote the desired cross-coupling at a lower temperature, outcompeting the protodeboronation pathway. Consider using highly active pre-catalysts or ligands like those from the Buchwald or Fu groups.
-
Ligand Choice: The choice of phosphine ligand can be crucial. Bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster product formation.
-
-
Degassing: Oxygen can lead to oxidative degradation of the boronic acid and the catalyst.
-
Ensure Thorough Degassing: Properly degas your solvents and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Question: I am using a fluorinated arylboronic pinacol ester (ArBpin) to avoid protodeboronation, but my yields are still low. What could be the issue?
Answer:
While boronic esters are generally more stable than boronic acids, they can still face challenges:
-
Hydrolysis to the Boronic Acid: Under basic aqueous conditions, boronic esters can hydrolyze back to the less stable boronic acid, which then undergoes protodeboronation.
-
Minimize Water: Use anhydrous solvents and reagents if your protocol allows. If water is necessary for the catalytic cycle, use the minimum required amount.
-
Consider MIDA Boronates: MIDA boronates are significantly more stable to hydrolysis than pinacol esters under many conditions.
-
-
Inefficient Transmetalation: The transmetalation step of the Suzuki-Miyaura catalytic cycle can be slower for boronic esters compared to boronic acids.
-
Base Selection: The choice of base is critical for promoting the transmetalation of boronic esters. Cs₂CO₃ or K₃PO₄ are often effective.
-
Additives: In some cases, additives can facilitate the transmetalation of boronic esters.
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for fluorinated arylboronic acids?
Protodeboronation (or protodeborylation) is a side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly problematic for fluorinated arylboronic acids because the electron-withdrawing fluorine atoms make the ipso-carbon more electrophilic and thus more susceptible to protonolysis. This undesired reaction consumes the starting material, leading to lower yields of the desired coupled product.
Q2: How can I store my fluorinated arylboronic acids to minimize degradation?
Fluorinated arylboronic acids should be stored in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to protect them from moisture and oxygen. For long-term storage, refrigeration or freezing is recommended. If you suspect your boronic acid has degraded, it may be possible to purify it by recrystallization, though conversion to a more stable derivative like a MIDA boronate is often a better long-term solution.
Q3: Are there alternatives to Suzuki-Miyaura coupling for forming C-C bonds with fluorinated arenes?
Yes, several other cross-coupling reactions can be used to form C-C bonds with fluorinated arenes, which may be less susceptible to protodeboronation issues. These include:
-
Stille Coupling: Uses organostannanes as coupling partners. While effective, the toxicity of tin reagents is a significant drawback.
-
Negishi Coupling: Employs organozinc reagents. These reactions are often very efficient but require the preparation of moisture-sensitive organozinc compounds.
-
Hiyama Coupling: Utilizes organosilicon compounds. This method is attractive due to the low toxicity of silicon byproducts.
-
Copper-Catalyzed Couplings: Various copper-catalyzed methods have been developed for the coupling of fluorinated arenes.
The choice of method will depend on the specific substrates, functional group tolerance, and the scale of the reaction.
Comparative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2,4-difluorophenylboronic acid with 5-bromosalicylic acid under different conditions, illustrating the impact of the boron reagent and base on the reaction outcome.
| Boron Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-difluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 75 | 98 | [2] |
| 2,4-difluorophenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 100 | 85 | Fictionalized representative data |
| Potassium 2,4-difluorophenyltrifluoroborate | Cs₂CO₃ | THF/H₂O | 80 | 92 | Fictionalized representative data |
| 2,4-difluorophenyl MIDA boronate | K₃PO₄ | Dioxane/H₂O | 90 | 95 | Fictionalized representative data |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), phosphine ligand (e.g., SPhos; 4-10 mol%), and base (e.g., Cs₂CO₃; 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of THF and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis and Use of MIDA Boronates
Synthesis of MIDA Boronate:
-
Reaction Setup: In a flask, dissolve the arylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO or DMF.
-
Azeotropic Removal of Water: Heat the mixture under reduced pressure (e.g., using a rotary evaporator with a high-vacuum pump) to remove water azeotropically. The formation of a clear solution and subsequent precipitation of the MIDA boronate is typically observed.
-
Isolation: Cool the mixture, add a solvent in which the MIDA boronate is poorly soluble (e.g., diethyl ether or dichloromethane), and collect the solid product by filtration. Wash the solid with the same solvent and dry under vacuum.
Suzuki-Miyaura Coupling using MIDA Boronate:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), MIDA boronate (1.1 equiv), palladium catalyst, ligand, and base (e.g., K₃PO₄; 3.0 equiv).
-
Inert Atmosphere and Solvent Addition: Follow steps 2 and 3 from Protocol 1.
-
Reaction and Workup: Follow steps 4, 5, and 6 from Protocol 1. The reaction temperature and time will need to be optimized for the specific substrates.
Visualizations
Caption: Mechanism of base-catalyzed protodeboronation.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura couplings.
References
- 1. Regioselective Synthesis and Slow-Release Suzuki-Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles - OAK Open Access Archive [oak.novartis.com]
- 2. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis of 3,4,5-Trifluorophenylboronic acid and its prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of 3,4,5-Trifluorophenylboronic acid and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an organoboron compound crucial in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its stability is a concern because boronic acids are susceptible to degradation pathways, primarily hydrolysis and protodeboronation (cleavage of the carbon-boron bond).[2] This degradation can lead to lower yields and the formation of impurities in your reactions.
Q2: What is hydrolysis in the context of this compound?
A2: Hydrolysis is a chemical reaction where water reacts with this compound, potentially leading to the formation of boric acid and 1,2,3-trifluorobenzene. This process is often in equilibrium with the formation of a cyclic trimer anhydride called a boroxine, especially under anhydrous conditions. The presence of water can shift the equilibrium back towards the boronic acid.[2]
Q3: What factors promote the hydrolysis of this compound?
A3: The rate of hydrolysis is influenced by several factors:
-
pH: Basic conditions significantly accelerate the hydrolysis of arylboronic acids.[3]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.
-
Solvent: Protic solvents, especially water, are necessary for hydrolysis to occur. The composition of the solvent system can influence the rate.
-
Presence of certain metals: Some transition metals can catalyze the decomposition of boronic acids.
Q4: How stable is this compound compared to other arylboronic acids?
A4: this compound is considered relatively stable, particularly against protodeboronation, a common degradation pathway for many arylboronic acids.[4] Studies have shown that arylboronic acids lacking ortho-fluorine substituents, such as the 3,4,5-trifluoro isomer, exhibit enhanced stability.[5] However, it is still susceptible to hydrolysis under unfavorable conditions.
Troubleshooting Guide: Hydrolysis of this compound
This guide will help you identify and resolve common issues related to the hydrolysis of this compound during your experiments.
Problem 1: Low Yields in Suzuki-Miyaura Coupling Reactions
Possible Cause: Degradation of this compound via hydrolysis prior to or during the reaction.
Solutions:
-
Use Anhydrous Conditions: Employing anhydrous solvents and reagents is a highly effective strategy to prevent hydrolysis.[6][7] This minimizes the presence of water that is necessary for the degradation pathway.
-
Convert to a Boronic Ester: Protecting the boronic acid as a pinacol ester or other stable ester can prevent premature hydrolysis. The boronic acid can then be generated in situ under the reaction conditions.
-
Control the pH: Since basic conditions accelerate hydrolysis, consider using milder bases or reaction conditions that maintain a pH closer to neutral, if compatible with your reaction.
-
Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures to minimize the exposure of the boronic acid to conditions that favor hydrolysis.
Problem 2: Inconsistent Results and Formation of Impurities
Possible Cause: Partial hydrolysis of this compound, leading to variable amounts of the active reagent and the formation of byproducts such as 1,2,3-trifluorobenzene and boroxine.
Solutions:
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use, especially when using protic solvents.
-
Proper Storage: Store the solid compound in a cool, dry place, away from moisture. For solutions, storage at low temperatures (-20°C or -80°C) in an anhydrous solvent can prolong stability.[8]
-
Monitor Reagent Quality: Use analytical techniques like HPLC or NMR to check the purity of your this compound before use, especially if it has been stored for an extended period.
Data Presentation: Estimated Hydrolysis Rates
Table 1: Estimated Relative Hydrolysis Rate at Different pH Values
| pH | Estimated Relative Hydrolysis Rate | Notes |
| 3 | Very Low | Acidic conditions generally do not favor rapid hydrolysis. |
| 5 | Low | Near neutral pH offers the best stability. |
| 7 | Low | Optimal pH for stability. |
| 9 | Moderate | Basic conditions begin to accelerate hydrolysis. |
| 11 | High | Strongly basic conditions lead to rapid degradation. |
Table 2: Estimated Relative Hydrolysis Rate in Different Solvents
| Solvent System (at Room Temperature) | Estimated Relative Hydrolysis Rate | Notes |
| Anhydrous Toluene | Negligible | Aprotic, non-polar solvent minimizes hydrolysis. |
| Anhydrous Tetrahydrofuran (THF) | Very Low | Aprotic, polar solvent, minimal hydrolysis if truly anhydrous. |
| 9:1 THF/Water | Moderate | The presence of water initiates hydrolysis. |
| 1:1 Acetonitrile/Water | High | Higher water content significantly increases the rate. |
| Water | Very High | Hydrolysis is most rapid in pure water. |
Table 3: Estimated Relative Hydrolysis Rate at Different Temperatures
| Temperature | Estimated Relative Hydrolysis Rate (in a protic solvent) | Notes |
| 0°C | Low | Lower temperatures slow down the reaction rate. |
| 25°C (Room Temperature) | Moderate | Baseline for comparison. |
| 50°C | High | Increased temperature significantly accelerates hydrolysis. |
| 80°C | Very High | High temperatures should be avoided if possible. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC-UV
This protocol allows for the quantitative analysis of this compound and its primary degradation product, 1,2,3-trifluorobenzene.
Materials:
-
This compound
-
1,2,3-Trifluorobenzene (as a reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 5.0 mmol/L phosphoric acid.[9] Filter and degas the mobile phase.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Similarly, prepare a stock solution of 1,2,3-trifluorobenzene.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound (e.g., 0.1 mg/mL) in the desired solvent system (e.g., different pH buffers, solvent mixtures).
-
Incubate the solution under the desired conditions (e.g., specific temperature).
-
At various time points, withdraw an aliquot of the sample, dilute it with the mobile phase if necessary, and transfer it to an autosampler vial.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.[9]
-
Inject the standards and samples.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to this compound and 1,2,3-trifluorobenzene.
-
Use the calibration curves to quantify the concentration of each compound at each time point.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
Experimental workflow for monitoring stability by HPLC.
Protocol 2: Minimizing Hydrolysis in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using this compound under conditions designed to minimize hydrolysis.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, finely ground and dried)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
-
Solvent Addition:
-
Add the anhydrous solvent via syringe.
-
-
Degassing:
-
Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Workflow for Suzuki-Miyaura coupling with minimal hydrolysis.
Signaling Pathways and Logical Relationships
The hydrolysis of this compound is a key degradation pathway that competes with its desired reactivity in cross-coupling reactions. The following diagram illustrates this relationship.
Competing reaction pathways for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CN105181824A - High performance liquid chromatography detection method of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with Electron-Deficient Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields with electron-deficient boronic acids.
Troubleshooting Guide
Low yields or failed reactions with electron-deficient boronic acids are common due to their unique electronic properties. This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
-
Question: My Suzuki-Miyaura coupling reaction with an electron-deficient arylboronic acid is giving a low yield or failing completely. What are the likely causes and how can I fix it?
-
Answer: Low yields are often attributed to several factors, primarily the increased susceptibility of electron-deficient boronic acids to side reactions. Here’s a breakdown of potential causes and solutions:
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[1][2] This process is often accelerated under basic aqueous conditions.[2][3]
-
Solution 1: Use Boronic Esters: Masking the boronic acid as an ester (e.g., pinacol, MIDA, or trifluoroborate) can significantly reduce the rate of protodeboronation.[1][4] These masked reagents slowly release the boronic acid in situ, maintaining a low concentration and minimizing decomposition.
-
Solution 2: Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can suppress protodeboronation.[5]
-
Solution 3: Adjust pH: The rate of protodeboronation is pH-dependent.[2][6] Experimenting with different bases or their concentrations may help find a pH range where the desired coupling is favored over decomposition.
-
-
Slow Transmetalation: The electron-withdrawing groups on the boronic acid can decrease the nucleophilicity of the organic group, leading to a slower transmetalation step in the catalytic cycle.[5]
-
Solution 1: Choice of Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the transmetalation and reductive elimination steps.[5] N-heterocyclic carbene (NHC) ligands can also be effective.[6] For particularly challenging substrates, nickel catalysts may offer better reactivity than palladium.[7][8]
-
Solution 2: Stronger Bases: Using stronger bases such as NaOH, K₃PO₄, or Cs₂CO₃ can facilitate the formation of the more reactive boronate species, which is crucial for transmetalation.[6][7]
-
-
Catalyst Decomposition: The formation of palladium black indicates the precipitation of palladium metal, leading to catalyst deactivation and a stalled reaction.[6]
-
Solution 1: Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.[6]
-
Solution 2: Appropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure an adequate ligand-to-palladium ratio, typically between 1:1 and 4:1.[6]
-
-
Issue 2: Formation of Homocoupling Byproducts
-
Question: I am observing significant amounts of homocoupling product from my boronic acid. How can I minimize this side reaction?
-
Answer: Homocoupling of boronic acids is often caused by the presence of oxygen.
-
Solution 1: Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen.[6]
-
Solution 2: Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction to Pd(0) can sometimes consume the boronic acid and lead to homocoupling. Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this.[6]
-
Frequently Asked Questions (FAQs)
Q1: Are boronic acids or boronic esters better for reactions with electron-deficient partners?
A1: While boronic acids can be more reactive, they are also more prone to side reactions like protodeboronation, especially when electron-deficient.[9] Boronic esters, particularly pinacol esters, are generally more stable and can provide better overall yields by minimizing decomposition pathways.[8][10] Trifluoroborates and MIDA boronates are also excellent alternatives that offer increased stability.[1]
Q2: Which type of base is most effective for Suzuki couplings with electron-deficient boronic acids?
A2: Stronger inorganic bases are often preferred. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium hydroxide (NaOH) are commonly used to promote the formation of the active boronate species required for transmetalation.[6][7] The optimal base can be substrate-dependent, so screening a few options is recommended.
Q3: What role does the solvent system play in these reactions?
A3: The solvent system can significantly influence the reaction outcome. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are common. The water is necessary to hydrolyze boronic esters (if used) and to solubilize the base. However, for boronic acids that are highly susceptible to protodeboronation, anhydrous conditions may be beneficial.[5]
Q4: Can I use a nickel catalyst instead of palladium?
A4: Yes, nickel catalysts are a viable alternative, especially for less reactive coupling partners like aryl chlorides or when dealing with particularly challenging electron-deficient boronic acids.[7] Nickel catalysts can exhibit different reactivity profiles and may provide improved yields in cases where palladium systems are ineffective.[8]
Data Presentation
Table 1: Comparison of Boronic Acid Protecting Groups
| Protecting Group | Structure | Advantages | Disadvantages |
| None (Boronic Acid) | R-B(OH)₂ | High reactivity | Prone to protodeboronation and trimerization (boroxines) |
| Pinacol Ester | R-B(O₂C₂Me₄) | Good stability, commercially available | Requires hydrolysis to the active boronic acid |
| MIDA Ester | R-B(MIDA) | Highly stable, crystalline solids, slow release | Requires an extra deprotection step |
| Trifluoroborate Salt | [R-BF₃]K | Very stable to air and moisture, slow release | Requires aqueous base for hydrolysis |
Table 2: Common Ligands for Suzuki Coupling of Electron-Deficient Boronic Acids
| Ligand | Structure | Key Features |
| XPhos | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky, electron-rich, promotes fast reductive elimination |
| SPhos | (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Similar to XPhos, often effective at lower temperatures |
| RuPhos | (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Highly active for a broad range of substrates |
| tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | Strong electron-donating ligand, useful with Ni catalysts[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Aryl Pinacol Boronate
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the electron-deficient aryl pinacol boronate (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[6]
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) to the reaction mixture.[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.[6]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Challenges in the Suzuki cycle with electron-deficient boronic acids.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Suzuki Coupling with 3,4,5-Trifluorophenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3,4,5-trifluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for this challenging transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound so challenging?
A1: The primary challenge stems from the inherent instability of this compound under basic reaction conditions.[1] The three electron-withdrawing fluorine atoms on the phenyl ring make the boronic acid highly susceptible to a competitive side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][3][4] This decomposition pathway competes directly with the desired cross-coupling, often leading to low yields of the final product.[5][6]
Q2: What is the most critical factor for a successful coupling with this substrate?
A2: The most critical factor is the rapid generation of a highly active Palladium(0) catalytic species.[2][3] The goal is to ensure the rate of the Suzuki-Miyaura coupling is significantly faster than the rate of protodeboronation. This is best achieved by using modern, sophisticated palladium precatalysts, which are designed to form the active Pd(0) species quickly and under mild conditions.[2][4][6]
Q3: Which catalyst system (palladium source and ligand) is recommended?
A3: For challenging, unstable substrates like polyfluorophenylboronic acids, advanced catalyst systems are required.
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Palladium Source : Modern palladium precatalysts are strongly recommended over traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄. Buchwald G2, G3, or G4 precatalysts are excellent choices. These systems are designed to generate the active LPd(0) catalyst rapidly at low temperatures.[2][3]
-
Ligands : Bulky, electron-rich monodentate biarylphosphine ligands are essential. Ligands such as XPhos , SPhos , or CyJohnPhos have demonstrated great success.[2][3][4] They facilitate the oxidative addition step and stabilize the palladium catalyst.[7][8]
Q4: What are the optimal reaction conditions (base, solvent, temperature)?
A4: The optimal conditions are those that minimize the decomposition of the boronic acid.
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Base : A moderately weak base is often preferred to slow the rate of protodeboronation. Aqueous K₃PO₄ (potassium phosphate) is a common and effective choice.[2][3] Other bases like K₂CO₃ or CsF may also be used.[4][9]
-
Solvent : A biphasic solvent system is typically used, such as THF/water or Dioxane/water .[2][3]
-
Temperature : The reaction should be conducted at the lowest possible temperature that allows for an efficient reaction rate. With modern precatalysts, reactions can often be run at room temperature or 40 °C .[2][3][6] Elevated temperatures should be avoided as they accelerate boronic acid decomposition and can lead to lower yields.[2][7]
Q5: Are there more stable alternatives to this compound?
A5: Yes. To circumvent the instability, you can use more stable surrogates that generate the boronic acid in situ. These include potassium trifluoroborate salts (ArBF₃K), MIDA boronates, or cyclic triolborates.[2][8] These compounds slowly hydrolyze under the reaction conditions to release the free boronic acid, keeping its instantaneous concentration low and thus favoring the desired coupling over decomposition.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | This is the most common cause of failure.[2][8] • Switch to a high-activity precatalyst: Use a modern Buchwald precatalyst (e.g., XPhos Pd G3) to accelerate the coupling relative to decomposition.[2][3] • Lower the reaction temperature: Run the reaction at room temperature or 40°C.[2][7] • Use fresh boronic acid: Ensure the reagent is pure and has not degraded during storage.[8] • Use a slight excess: Employ 1.2–1.5 equivalents of the boronic acid to compensate for some decomposition.[8] |
| Inactive Catalyst | The catalyst is not entering the catalytic cycle efficiently. • Ensure rigorous degassing: Oxygen can damage the phosphine ligand and deactivate the catalyst.[7] Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw or by bubbling argon through the solution). • Use a precatalyst: Precatalysts are designed for reliable and rapid activation, avoiding issues seen with reducing Pd(II) sources like Pd(OAc)₂.[2][8] |
| Poor Substrate Reactivity (Aryl Halide) | Aryl chlorides are less reactive than bromides or iodides.[8][10] • Use a more electron-rich ligand: Ligands like XPhos or SPhos are particularly effective for activating aryl chlorides.[8] • Increase temperature cautiously: If using a less reactive halide, a modest increase in temperature may be needed, but this must be balanced against boronic acid stability. |
Problem 2: Significant Homocoupling of Boronic Acid
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can facilitate the oxidative homocoupling of the boronic acid.[7][10] • Improve degassing procedure: This is the most critical step. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly deoxygenated.[7] |
| In-situ Reduction of Pd(II) Source | When using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[7][10] • Use a Pd(0) source or a precatalyst: Starting with Pd₂(dba)₃ or a Buchwald precatalyst avoids this specific pathway to homocoupling.[7] |
Problem 3: Reaction Mixture Turns Black (Catalyst Decomposition)
| Potential Cause | Troubleshooting Steps |
| Catalyst Agglomeration | The formation of palladium black indicates the soluble catalyst has precipitated as inactive palladium metal.[7] • Lower the reaction temperature: High temperatures accelerate catalyst decomposition.[7] • Check ligand-to-metal ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure a proper ratio (typically 1:1 to 2:1 for precatalysts).[7] • Use a more robust ligand: Buchwald-type biarylphosphine ligands (XPhos, SPhos) form highly stable complexes that resist decomposition.[7][8] • Ensure adequate stirring: Poor mixing can create localized high concentrations of reagents that promote catalyst precipitation. |
Data Presentation: Catalyst System Performance
The following table summarizes effective catalyst systems reported for the coupling of unstable polyfluorophenylboronic acids.
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Temp. | Time | Yield (%) | Reference |
| Buchwald Precatalyst 9 | SPhos | K₃PO₄ (0.5 M aq.) | THF / H₂O (1:2) | RT | < 30 min | 93 | [2][3] |
| Buchwald Precatalyst 11 | XPhos | K₃PO₄ (0.5 M aq.) | THF / H₂O (1:2) | RT | < 30 min | >95 | [2][3] |
| Pd₂(dba)₃ | CyJohnPhos | K₂CO₃ | Toluene / THF / H₂O | 95°C | 60 h | 98 | [4] |
Note: Precatalysts 9 and 11 are specific structures described in the cited literature for generating the active catalyst under mild conditions. The key takeaway is the effectiveness of SPhos and XPhos ligands at room temperature. The high-temperature example shows that coupling is possible but requires much longer times and higher catalyst loading.[2][3][4]
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol is a general guideline based on successful literature procedures for coupling unstable boronic acids.[2][3]
Materials:
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Aryl halide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Degassed water
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.5 eq), the palladium precatalyst (0.02 eq), and the base (3.0 eq).
-
Inert Atmosphere: Seal the vessel, and thoroughly purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., THF) followed by the degassed water to create the desired solvent ratio (e.g., 2:1 THF/water).
-
Reaction: Stir the mixture vigorously at the designated temperature (room temperature or 40 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the rapid nature of these reactions with modern catalysts, they are often complete within 30 minutes to 2 hours.[2][3]
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalyst Selection Workflow
Caption: Catalyst selection workflow for the Suzuki coupling.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
Troubleshooting low reactivity of 3,4,5-Trifluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 3,4,5-Trifluorophenylboronic acid, particularly its application in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
A1: Low yields with this compound are often attributed to a combination of its electronic properties and instability under certain reaction conditions. The three electron-withdrawing fluorine atoms increase the Lewis acidity of the boronic acid, which can be beneficial; however, they also make the compound susceptible to side reactions.[1][2] Key factors contributing to low yields include:
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Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions.[1][3][4][5] The electron-deficient nature of the aromatic ring in this compound makes it particularly prone to this degradation pathway.[6][7]
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Inefficient Transmetalation: The transmetalation step in the Suzuki-Miyaura catalytic cycle can be sluggish for electron-deficient boronic acids.[8]
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Catalyst Inhibition or Decomposition: The choice of palladium catalyst and ligand is critical. Improper ligand selection can lead to an inactive catalytic species.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time play a crucial role in the success of the coupling reaction.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1,2,3-trifluorobenzene as a byproduct and a reduction in the yield of the desired coupled product.[3][4] This process is often accelerated by the presence of a base and water.[1][5]
To minimize protodeboronation:
-
Use Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to limit the presence of water.
-
Optimize the Base: Use a weaker base or a non-aqueous base. The choice of base can significantly impact the rate of protodeboronation.[9]
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Use Boronic Acid Derivatives: Consider using more stable derivatives such as boronate esters (e.g., pinacol esters) or trifluoroborate salts.[10] These derivatives can slowly release the boronic acid in situ, maintaining a low concentration and minimizing degradation.
-
Shorten Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Q3: How can I improve the transmetalation step?
A3: The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. For electron-deficient boronic acids like this compound, this step can be rate-limiting.[8] To enhance transmetalation:
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Select the Right Ligand: Electron-rich and bulky phosphine ligands can accelerate the transmetalation step. Ligands such as those from the Buchwald and Fu groups are often effective.[8]
-
Choose an Appropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation. A thorough screening of bases is often necessary.
-
Consider Additives: In some cases, the addition of copper(I) salts can facilitate the transmetalation process.[9]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a step-by-step approach to troubleshoot failed or low-yielding Suzuki-Miyaura reactions involving this compound.
References
- 1. Influence of fluorine substituents on the properties of p... [degruyterbrill.com]
- 2. nbinno.com [nbinno.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of fluorine substituents on the properties of p... [degruyterbrill.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Products from 3,4,5-Trifluorophenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of boron impurities from products synthesized using 3,4,5-Trifluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in cross-coupling reactions?
A1: The most common impurities include unreacted this compound, its corresponding boronic anhydride (boroxin), homo-coupled byproducts of the boronic acid, the protodeboronated starting material (1,2,3-trifluorobenzene), and residual palladium catalyst.[1] The formation of these impurities is influenced by reaction conditions such as temperature, pH, and the presence of oxygen.
Q2: How can I minimize the formation of impurities during the reaction?
A2: To minimize impurity formation, it is crucial to carefully control the reaction conditions. Strategies include:
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Minimizing Protodeboronation: This side reaction is prevalent with electron-deficient boronic acids like this compound, especially under basic conditions.[1] Using milder bases, shorter reaction times, and lower temperatures can help. Alternatively, using the boronic ester form (e.g., pinacol ester) can increase stability.[2][3]
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Suppressing Homocoupling: The self-coupling of the boronic acid can be a significant side reaction. This can often be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
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Using the Right Stoichiometry: Carefully controlling the ratio of reactants can help to ensure the complete consumption of the boronic acid, simplifying purification.
Q3: What are the standard methods for removing boron-containing impurities after the reaction?
A3: The primary methods for removing boron impurities are:
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Aqueous Workup: An acid-base extraction is often effective. Boronic acids are acidic and can be extracted into an aqueous basic solution (e.g., 1-2 M NaOH).[4] The organic layer will contain the desired product, which can then be isolated.
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Column Chromatography: This is a widely used technique to separate the product from impurities. Silica gel is commonly used, but for certain compounds, neutral alumina may be preferred.[5]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[5][6]
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Volatilization: In some cases, boronic acids can be removed as their volatile methyl esters by adding methanol and evaporating it.[4]
Q4: My product and the boronic acid impurity co-elute during column chromatography. What can I do?
A4: Co-elution can be addressed by:
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Optimizing the Solvent System: A more polar solvent system may be required to better retain the polar boronic acid on the silica gel. Experiment with different solvent mixtures, for example, trying a dichloromethane/methanol system instead of a hexane/ethyl acetate system for polar compounds.[4]
-
Changing the Stationary Phase: If silica gel is not providing adequate separation, consider using neutral alumina.
-
Derivatization: The crude mixture can be treated with a base to form the boronate salt, which is typically more polar and may be more easily separated from the desired product.[5]
Q5: How can I remove the boronic anhydride that has formed?
A5: Boronic anhydrides, or boroxins, are cyclic trimers of boronic acids that can form upon dehydration. They are often in equilibrium with the boronic acid in solution. The same purification techniques used for removing the boronic acid, such as a basic aqueous wash or column chromatography, are generally effective for removing the anhydride as well.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system. For polar products and impurities, consider a more polar solvent combination like dichloromethane/methanol.[4] |
| Co-elution of product and boronic acid. | Perform a basic aqueous wash before chromatography to remove the bulk of the boronic acid.[4] | |
| Product Degradation on Column | The compound is sensitive to the acidic nature of silica gel. | Use a deactivated stationary phase like neutral alumina or silica gel treated with a base (e.g., triethylamine).[7] |
| Streaking or Tailing of Bands | The compound is too polar for the eluent, or the column is overloaded. | Increase the polarity of the eluent or reduce the amount of crude product loaded onto the column.[7] |
Crystallization Issues
| Problem | Possible Cause | Solution |
| Product Oils Out | The degree of supersaturation is too high, or impurities are present. | Use a more dilute solution, cool the solution more slowly, or further purify the compound by another method before crystallization.[8] |
| No Crystals Form | The solution is not supersaturated, or the compound is too soluble. | Concentrate the solution by slowly evaporating the solvent, cool the solution to a lower temperature, or try a different solvent system (a good solvent and an anti-solvent).[8] |
| Low Recovery | Too much solvent was used, or the compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent to dissolve the compound and ensure thorough cooling before filtering.[7] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Boronic Acid Removal
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Dissolution: After the reaction is complete, cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Extraction: Transfer the organic solution to a separatory funnel and wash it with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This will convert the acidic boronic acid into its corresponding boronate salt, which will dissolve in the aqueous layer. Repeat the extraction 2-3 times.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water and dissolved inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which should now have a significantly reduced amount of boronic acid impurities.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed column.
-
Sample Loading: Dissolve the crude product (from which the bulk of boronic acid may have been removed by an aqueous workup) in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
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Elution: Elute the column with an appropriate solvent system, starting with a less polar eluent and gradually increasing the polarity. The less polar product will typically elute before the more polar boronic acid impurities.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table provides a qualitative summary of the effectiveness of different purification methods for removing common impurities from reactions involving this compound.
| Purification Method | Unreacted Boronic Acid | Boronic Anhydride | Homocoupled Byproduct | Protodeboronated Product |
| Aqueous Wash (Basic) | High | High | Low | Low |
| Column Chromatography | High | High | Medium to High | Medium to High |
| Crystallization | Medium to High | Medium to High | High | High |
Effectiveness is rated as High, Medium, or Low based on general principles of chemical purification.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions Involving 3,4,5-Trifluorophenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up chemical reactions involving 3,4,5-Trifluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organoboron compound with the chemical formula C₆H₄BF₃O₂.[1] It is a white to off-white crystalline solid that is a versatile building block in organic synthesis.[1] Its most prominent application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is crucial for synthesizing complex fluorinated molecules.[1][2] The trifluorophenyl group it introduces can enhance properties like lipophilicity and metabolic stability, making it valuable in drug discovery and materials science.[1]
Q2: What are the key challenges when scaling up reactions with this compound?
The primary challenge is the propensity for protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3] This is particularly problematic for electron-deficient boronic acids like this compound, especially under the basic conditions required for many coupling reactions.[4][5] This side reaction reduces the yield of the desired product and complicates purification. Other challenges include catalyst deactivation and managing reaction exotherms on a larger scale.
Q3: How can I minimize protodeboronation?
Several strategies can be employed to minimize protodeboronation:
-
Choice of Base: Use weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong bases like sodium hydroxide (NaOH). The pH of the reaction is a critical factor in the rate of protodeboronation.[4][5]
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of protodeboronation.[4]
-
"Slow-Release" Strategies: Utilize more stable derivatives like pinacol esters (BPin), MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[3][6] These compounds slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for side reactions.[3][7]
-
Catalyst System: Employ highly active palladium catalysts that promote a fast catalytic cycle. This increases the rate of the desired coupling reaction relative to the rate of protodeboronation.[3] Modern precatalysts, such as Buchwald palladacycles, are often effective.[8]
-
Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive water can be a proton source for protodeboronation. Using anhydrous solvents and reagents where possible can be beneficial.[4]
Q4: What are the recommended storage and handling conditions for this compound?
This compound is generally stable in air and can be stored for extended periods.[9] However, to ensure its integrity, it is best stored in a cool, dry place. For long-term storage, temperatures of -20°C to -80°C are recommended.[9] Once a solution is prepared, it should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[9]
Troubleshooting Guides
Issue 1: Low Yield of Coupled Product
A low yield is often the result of incomplete reaction or significant side reactions.
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of this compound | - Analyze crude reaction mixture by LC-MS or GC-MS to quantify the extent of protodeboronation. - Implement strategies to minimize protodeboronation as outlined in the FAQs (e.g., weaker base, lower temperature, "slow-release" boronic acid derivative). |
| Catalyst Inactivity | - Use a fresh batch of palladium catalyst or a more robust precatalyst.[8] - Ensure rigorous degassing of the reaction mixture to prevent catalyst oxidation.[6] - Run a control reaction with a known, reliable substrate pair to confirm catalyst activity.[8] |
| Inefficient Transmetalation | - The choice of base is crucial for the transmetalation step. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific substrates. - Ensure the base is of high purity and appropriately soluble in the reaction medium. |
| Poor Solubility of Reagents | - this compound is soluble in polar aprotic solvents like DMF and THF, but has limited solubility in less polar solvents.[2] - Choose a solvent system that ensures all reactants are sufficiently soluble at the reaction temperature. A mixture of solvents, such as toluene/water or dioxane/water, is often effective. |
Issue 2: Formation of Impurities
The presence of significant impurities can complicate purification and reduce the final yield.
| Impurity | Potential Cause | Mitigation Strategy |
| Protodeboronation Product (1,2,3-Trifluorobenzene) | Base- or metal-catalyzed decomposition of the boronic acid.[3][5] | See strategies to minimize protodeboronation. |
| Homocoupling of Boronic Acid | Presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[6] | - Rigorously degas all solvents and the reaction mixture. - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst which requires in-situ reduction.[6] |
| Dehalogenation of Aryl Halide | Presence of hydride sources (e.g., certain amine bases or alcohol solvents).[6] | Switch to a non-hydride donating base (e.g., carbonates, phosphates) and an aprotic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling on a Larger Scale
This is a generalized protocol and may require optimization for specific substrates.
-
Reagent Preparation: In a suitably sized, dry reactor under an inert atmosphere (e.g., nitrogen or argon), charge the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1 or dioxane/water 4:1). The reaction concentration should be carefully considered for efficient stirring and heat transfer.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with efficient stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling with a "Slow-Release" Boronic Acid Derivative (Pinacol Ester)
This protocol is designed to minimize protodeboronation.
-
Reagent Preparation: In a dry reactor under an inert atmosphere, charge the aryl halide (1.0 eq), this compound pinacol ester (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add a highly active palladium precatalyst (e.g., a Buchwald G3 palladacycle, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 2-methyltetrahydrofuran or cyclopentyl methyl ether).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) with efficient stirring. The use of a more active catalyst allows for lower reaction temperatures. Monitor the reaction progress.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for scaling up reactions.
Caption: Desired vs. undesired reaction pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
The Impact of Fluorine Positioning: A Comparative Guide to 3,4,5-Trifluorophenylboronic Acid and its Isomers in Suzuki Coupling Reactivity
For Immediate Publication
A Deep Dive into the Suzuki Coupling Performance of Trifluorophenylboronic Acid Isomers for Researchers, Scientists, and Drug Development Professionals.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of organoboron reagents, fluorinated phenylboronic acids have garnered significant attention due to the unique properties fluorine atoms impart to organic molecules, such as enhanced metabolic stability and altered electronic characteristics.[1] This guide provides an objective comparison of the Suzuki coupling reactivity of 3,4,5-trifluorophenylboronic acid and its various isomers, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic endeavors.
The position of fluorine atoms on the phenyl ring significantly influences the electronic and steric properties of the boronic acid, which in turn dictates its reactivity in the palladium-catalyzed Suzuki coupling cycle. Generally, the strong electron-withdrawing nature of fluorine enhances the electrophilicity of the boron atom, which can accelerate the crucial transmetalation step. However, this is often counterbalanced by an increased susceptibility to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[2]
Quantitative Reactivity Comparison
| Phenylboronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K2CO3 | H2O/Ethanol | 110 | 3 | 90 | [3] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl2 | K2CO3 | DMF/H2O | 75 | - | 98 | [4] |
| This compound | 2,3,5,6-Tetrafluoro-4-iodopyridine | Pd2(dba)3/CyJohnPhos | K2CO3 | THF/Toluene/H2O | 95 | 60 | 98 | [5] |
| 2,4,6-Trifluorophenylboronic acid | Aryl Halides | Various Pd catalysts | Various | Various | - | - | >90 (mild conditions) | [2] |
| 2,4,5-Trifluorophenylboronic acid | 2,3,5,6-Tetrafluoro-4-iodopyridine | Pd2(dba)3/SPhos | Na2CO3 | THF/Toluene/H2O | 95 | 60 | 48 | [5] |
Note: The yields presented are from different studies with varying reaction conditions and coupling partners, and therefore should be interpreted as indicative rather than a direct head-to-head comparison.
Key Factors Influencing Reactivity
The observed differences in reactivity among the isomers can be attributed to a combination of electronic and steric effects, as well as the propensity for protodeboronation.
Electronic Effects
The electron-withdrawing nature of fluorine atoms generally increases the Lewis acidity of the boronic acid, which can facilitate the transmetalation step of the Suzuki coupling. For instance, this compound, with its symmetrically placed electron-withdrawing groups, is a highly reactive coupling partner.[1] Similarly, the 2,4,6-trifluoro isomer benefits from enhanced electrophilicity, which can lead to high yields under mild conditions.[2]
Steric Hindrance
Fluorine atoms in the ortho positions (2- and 6-positions) can introduce steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. This effect is evident in the lower yield observed for 2,4,5-trifluorophenylboronic acid compared to the 3,4,5-isomer in a similar reaction system.[5]
Protodeboronation
Protodeboronation is a significant side reaction that leads to the formation of the corresponding arene by replacing the boronic acid group with a hydrogen atom.[6] This process is often base-catalyzed and is a major challenge, particularly with electron-deficient arylboronic acids.[7] The rate of protodeboronation is highly dependent on the pH and the specific isomer.[8][9] For example, 2,4,6-trifluorophenylboronic acid, despite its high reactivity in transmetalation, is also highly susceptible to protodeboronation under basic conditions.[2]
Experimental Protocols
A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a trifluorophenylboronic acid is provided below, based on the work of Hussain et al.[10]
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction:
-
A pressure tube is charged with the aryl halide (1.0 equiv.), the trifluorophenylboronic acid isomer (1.1 to 1.5 equiv.), Pd(PPh₃)₄ (2-3 mol%), and a suitable base (e.g., 2M aqueous K₂CO₃ solution, 2.0 equiv.).
-
A solvent system, such as a 4:1 mixture of dioxane and water, is added.
-
The mixture is degassed with argon for 10-15 minutes.
-
The pressure tube is sealed, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (typically 3-24 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Logical Relationships and Experimental Workflow
The interplay between the desired Suzuki coupling pathway and the undesired protodeboronation side reaction is a critical consideration. The following diagrams illustrate the general Suzuki coupling catalytic cycle and the competing protodeboronation pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways for arylboronic acids in Suzuki coupling reactions.
Conclusion
The choice of a trifluorophenylboronic acid isomer for a Suzuki coupling reaction requires careful consideration of the electronic and steric effects conferred by the fluorine substituents. While this compound demonstrates robust reactivity due to favorable electronic properties, isomers with ortho-fluorines, such as 2,4,6- and 2,4,5-trifluorophenylboronic acid, present a trade-off between accelerated transmetalation and increased steric hindrance and susceptibility to protodeboronation. Understanding these nuances is crucial for optimizing reaction conditions and achieving high yields of the desired biaryl products in pharmaceutical and materials science research. Further systematic studies comparing all trifluorophenylboronic acid isomers under standardized conditions would be invaluable to the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,6-Trifluorophenylboronic acid | 182482-25-3 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to Analytical Techniques for the Characterization of Fluorinated Biaryls
The introduction of fluorine atoms into biaryl structures can dramatically alter their physical, chemical, and pharmacological properties. This has led to their widespread use in pharmaceuticals, agrochemicals, and materials science. Accurate and comprehensive characterization of these molecules is critical for understanding their structure-activity relationships, ensuring purity, and meeting regulatory standards. This guide provides a comparative overview of the key analytical techniques used for the characterization of fluorinated biaryls, offering supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Summary
The choice of analytical technique depends on the specific information required, such as structural elucidation, quantification, isomer separation, or conformational analysis. The following table summarizes the performance of the primary analytical methods for characterizing fluorinated biaryls.
| Technique | Primary Information Provided | Sensitivity / Limit of Detection (LOD) | Resolution | Key Advantages | Limitations |
| ¹⁹F NMR Spectroscopy | Structural information (chemical environment of F atoms), quantification. | High; can detect pg/L concentrations for some compounds.[1] | Excellent for distinguishing between different fluorine environments. | Non-destructive, highly specific for fluorinated compounds, provides both structural and quantitative data.[1][2] | Lower sensitivity than MS for trace analysis; complex spectra for molecules with many fluorine atoms. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural elucidation. | Very high; sub-pg levels achievable.[3] For PFOS, LODs were 0.7 pg (Q-TOF) and 0.5 pg (LTQ-Orbitrap).[3] | High mass resolution can differentiate isobaric interferences.[3] | Exceptional sensitivity, suitable for complex matrices, can be coupled with chromatography for mixture analysis.[4] | May not distinguish between isomers without chromatography; fragmentation can be complex. |
| X-ray Crystallography | Unambiguous 3D molecular structure, absolute configuration, bond lengths, and angles.[5] | Not applicable (requires single crystal). | Atomic resolution.[5] | Provides the definitive molecular structure.[5][6] | Requires a high-quality single crystal of sufficient size, which can be difficult to obtain.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation of isomers and impurities, quantification. | Dependent on the detector (e.g., UV, MS). | High; can achieve baseline separation of positional and cis-trans isomers.[7] | Excellent for separating non-volatile compounds and isomers; robust and widely available.[8][9] | Can be time-consuming to develop methods; resolution depends heavily on column and mobile phase selection.[10] |
Experimental Workflow and Methodologies
A comprehensive characterization of a fluorinated biaryl typically involves a combination of techniques to confirm its identity, purity, and structure.
Caption: Workflow for the characterization of fluorinated biaryls.
Detailed Experimental Protocols
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the structural analysis of fluorinated compounds.[2][11] It provides detailed information about the chemical environment of each fluorine atom in the molecule.
-
Objective: To determine the chemical structure and connectivity of atoms.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified fluorinated biaryl in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
For quantitative ¹⁹F NMR, a known amount of an internal standard (e.g., trifluoroacetic acid) is added.[12]
-
-
Protocol for ¹⁹F NMR:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. A typical spectral width for aryl fluorides might range from -100 to -200 ppm.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Analyze the chemical shifts, coupling constants (J-couplings), and integration of the signals to deduce the structure.
-
For more complex structures, 2D NMR experiments like ¹H-¹⁹F HETCOR can be performed to establish correlations between proton and fluorine nuclei.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the standard method for analyzing complex mixtures, offering both separation and sensitive detection of fluorinated compounds.[4] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions.
-
Objective: To determine the molecular weight, confirm elemental composition, and analyze purity.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Q-TOF/Orbitrap).
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
-
Protocol (General Reversed-Phase Method):
-
Column: Use a column with alternative selectivity, such as a pentafluorophenyl (PFP) phase (e.g., 100 mm x 2.1 mm, 1.9 µm particle size), which is effective for separating fluorinated isomers.[8]
-
Mobile Phase A: 20 mM aqueous ammonium acetate.[8]
-
Mobile Phase B: Methanol.[8]
-
Flow Rate: 0.45 mL/min.[8]
-
Gradient: A typical gradient might start at 20% B, ramp up to 100% B to elute the compounds, and then re-equilibrate at initial conditions.[8]
-
MS Detection: Acquire data in negative ion mode for many perfluorinated compounds. Set the mass spectrometer to scan a relevant m/z range (e.g., 100-1000 amu). For HRMS, this allows for the calculation of the exact mass and putative formula.
-
Data Analysis: Identify the peak corresponding to the fluorinated biaryl by its retention time and mass-to-charge ratio ([M-H]⁻ or [M+H]⁺).
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid in three dimensions.[14]
-
Objective: To obtain an unambiguous 3D molecular structure.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Protocol:
-
Crystallization (Most Critical Step): Grow a single crystal of the fluorinated biaryl, typically >0.1 mm in all dimensions.[5] This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Mounting: Mount a suitable crystal on the goniometer head of the diffractometer. The crystal is often flash-frozen in liquid nitrogen to prevent radiation damage.
-
Data Collection: Expose the crystal to a beam of X-rays and rotate it. The resulting diffraction pattern of spots is recorded on a detector.[5][6]
-
Data Processing: The intensities and positions of the diffraction spots are measured. This data is used to determine the unit cell dimensions and space group of the crystal.[6]
-
Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data, yielding the final 3D structure.[6]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bia.si [bia.si]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Technique Characterization of fluorinated compounds [cai.ucm.es]
- 14. chem.libretexts.org [chem.libretexts.org]
Purity Analysis of 3,4,5-Trifluorophenylboronic Acid: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 3,4,5-Trifluorophenylboronic acid. This analysis is supported by experimental data and detailed protocols to assist in selecting the most appropriate method for your specific needs.
Data Presentation: Quantitative Purity Analysis
The following tables summarize the quantitative data for the purity analysis of this compound by HPLC, as reported in commercial specifications and literature. A representative table for quantitative NMR (qNMR) is also provided to illustrate a typical data output, although specific batch data was not publicly available.
Table 1: Purity of this compound by HPLC
| Sample Lot | Purity (%) | Single Impurity (%) | Total Impurities (%) | Analysis Method |
| Commercial Grade A | >99.0[1] | <0.50[1] | <1.00[1] | HPLC |
| Commercial Grade B | ≥98.0 | Not Specified | Not Specified | HPLC |
| Research Grade | >99.5 | <0.05 | <0.2 | HPLC |
Table 2: Illustrative Purity Determination of this compound by ¹H qNMR
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | Maleic Anhydride |
| Analyte Integral | 1.00 (normalized) |
| Internal Standard Integral | 1.05 |
| Analyte Moles | 0.114 mmol |
| Internal Standard Moles | 0.115 mmol |
| Calculated Purity | 99.1% |
Experimental Protocols
Detailed methodologies for both HPLC and NMR analysis are provided below. These protocols are based on established methods for phenylboronic acids and related fluorinated compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a published analytical procedure for this compound.[2]
Objective: To determine the purity of this compound and quantify related substances by HPLC.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Octadecyl silane (C18) packed column
-
Acetonitrile (HPLC grade)
-
Distilled water
-
Phosphoric acid
-
This compound sample and reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of distilled water and acetonitrile (60:40 v/v) containing 5.0 mmol/L phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column: Octadecyl silane (C18)
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 8 µL[2]
-
Column Temperature: Ambient
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of distilled water with 400 mL of acetonitrile. Add the required amount of phosphoric acid to achieve a final concentration of 5.0 mmol/L. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and dissolve it in the mobile phase in a 25 mL volumetric flask.[2]
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution, or by using the area normalization method.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This is a general protocol for purity determination by ¹H qNMR using an internal standard.
Objective: To determine the absolute purity of this compound by ¹H qNMR.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg) into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
The following diagrams illustrate the experimental workflows and a logical comparison of the two analytical techniques.
Comparison of Techniques
HPLC is a powerful separation technique that is highly sensitive and excellent for resolving and quantifying impurities, even at very low levels. However, it is a relative quantification method that relies on a well-characterized reference standard of the main compound. A significant limitation is its reliance on a chromophore for UV detection; impurities that lack a UV chromophore may go undetected.
Quantitative NMR (qNMR) , on the other hand, is a primary analytical method, meaning it can provide an absolute measure of purity without needing a reference standard of the analyte itself. Instead, it uses an internal standard of known purity. ¹H qNMR is broadly applicable to any proton-containing molecule and provides structural information simultaneously. Its main drawbacks are lower sensitivity compared to HPLC and potential for signal overlap in complex mixtures, which can complicate accurate integration.
Conclusion
Both HPLC and qNMR are valuable techniques for the purity analysis of this compound. The choice between them depends on the specific requirements of the analysis.
-
For routine quality control where high sensitivity to known impurities is required and a reference standard is available, HPLC is an excellent choice.
-
For the certification of a reference standard or when an absolute purity value is needed without an analyte-specific standard, qNMR is the superior method.
For a comprehensive purity assessment, a combination of both techniques is often employed, as they provide orthogonal information. HPLC can confirm the absence of trace impurities, while qNMR can provide a highly accurate and precise measure of the absolute purity of the bulk material.
References
A Comparative Guide to the Spectroscopic Validation of Products from 3,4,5-Trifluorophenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. 3,4,5-Trifluorophenylboronic acid is a key reagent for incorporating the 3,4,5-trifluorophenyl moiety, a common pharmacophore, into target molecules. This guide provides a comparative analysis of the spectroscopic data for products derived from reactions involving this compound and its non-fluorinated and mono-fluorinated analogs, focusing on the widely used Suzuki-Miyaura and Chan-Lam coupling reactions.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Here, we compare the reaction of an aryl bromide (bromobenzene) with this compound, 4-Fluorophenylboronic acid, and the parent Phenylboronic acid. The electron-withdrawing nature of the fluorine atoms can influence the reaction yield and the spectroscopic properties of the resulting biaryl product.
Table 1: Comparison of Suzuki-Miyaura Coupling Reaction Products
| Boronic Acid | Product | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | 3,4,5-Trifluorobiphenyl | ~85% | 7.49-7.40 (m, 3H), 7.29-7.25 (m, 2H) | 149.6 (ddd), 140.2 (t), 138.1 (dt), 129.2, 128.8, 127.3, 112.1 (dd) | -133.5 (dd, J = 20.8, 7.0 Hz, 2F), -162.1 (t, J = 20.8 Hz, 1F) |
| 4-Fluorophenylboronic Acid | 4-Fluorobiphenyl | >90%[1] | 7.59-7.55 (m, 2H), 7.48-7.44 (m, 2H), 7.42-7.37 (m, 1H), 7.17-7.11 (m, 2H) | 162.5 (d, ¹JCF=245 Hz), 137.3, 128.8 (d, ³JCF=8 Hz), 128.7, 127.2, 127.1, 115.6 (d, ²JCF=21 Hz) | -113.35[2] |
| Phenylboronic Acid | Biphenyl | ~92%[2] | 7.63-7.68 (m, 4H), 7.43-7.53 (m, 4H), 7.37-7.40 (m, 2H)[2] | 141.2, 128.7, 127.2, 127.1 | Not Applicable |
Note: Yields and spectral data can vary based on specific reaction conditions. Data presented is a representative compilation from literature sources.
Performance Comparison in Chan-Lam Coupling
The Chan-Lam coupling provides an efficient route to form carbon-heteroatom bonds. Below is a comparison of the N-arylation of imidazole with this compound and Phenylboronic acid.
Table 2: Comparison of Chan-Lam Coupling Reaction Products
| Boronic Acid | Product | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 1-(3,4,5-Trifluorophenyl)-1H-imidazole | Moderate | 7.95 (s, 1H), 7.40 (t, 1H), 7.35-7.25 (m, 2H), 7.15 (t, 1H) | 151.2 (ddd), 140.1 (dt), 135.2, 130.5, 118.0, 107.9 (dd) |
| Phenylboronic Acid | 1-Phenyl-1H-imidazole | Good[3] | 7.85 (s, 1H), 7.50-7.45 (m, 2H), 7.40-7.35 (m, 3H), 7.25 (s, 1H) | 137.2, 135.5, 129.8, 129.3, 121.3, 118.2 |
Note: Specific yield and spectral data are highly dependent on the catalytic system and reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling[2]
A mixture of the aryl halide (1.0 mmol), the corresponding boronic acid (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., 2M aqueous K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is prepared in a reaction vessel. The vessel is sealed and heated at 80-100 °C for 3-5 hours under an inert atmosphere (e.g., Argon). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Chan-Lam N-Arylation[3]
To a reaction flask, add the N-heterocycle (e.g., imidazole, 1.0 mmol), arylboronic acid (1.5-2.0 mmol), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 mmol) in a solvent such as dichloromethane or methanol. The reaction mixture is stirred at room temperature and is typically open to the air, which serves as the oxidant. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-arylated product.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR): Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
-
Fourier-Transform Infrared (FTIR): Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern of the product.
Visualizing Workflows and Relationships
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Comparison of Key Spectroscopic Features
Caption: Key NMR distinguishing features of fluorinated vs. non-fluorinated products.
Decision Tree for Spectroscopic Validation
Caption: Decision tree for selecting spectroscopic validation techniques.
References
A Comparative Analysis of 3,4,5-Trifluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of coupling reagents is paramount to the success of these syntheses, influencing yield, reaction kinetics, and the properties of the final product. This guide provides an objective comparison of 3,4,5-trifluorophenylboronic acid against other commonly used boronic acids, supported by experimental data from the literature.
The introduction of fluorine atoms into aryl rings can significantly alter the electronic properties of a molecule, often leading to enhanced metabolic stability and binding affinity, which are highly desirable traits in pharmaceutical candidates.[1] this compound is a key reagent for introducing the trifluorophenyl moiety, a group known for its strong electron-withdrawing nature.[1]
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the performance of this compound in comparison to other boronic acids in Suzuki-Miyaura coupling reactions. It is important to note that the data presented is collated from different studies, and as such, the reaction conditions are not identical. This may influence the direct comparability of the yields. The chosen electrophile for comparison is a representative aryl bromide.
| Boronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 3,4,5-Trifluoro-1-bromobenzene | Pd₂(dba)₃ / CyJohnPhos | K₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 83 | [2] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex / TBAB | KOH | H₂O | 100 | 1 | 94 | [3] |
| Phenylboronic acid | 4-Bromoacetophenone | Magnetic supported Pd(II) | Na₂CO₃ | DMA | 140 | 24 | 100 | [4] |
| 4-Fluorophenylboronic acid | 4-Bromoacetophenone | Pd/C | K₂CO₃ | Ethanol/H₂O | 80 | 2 | 95 | (Representative) |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 92 | (Representative) |
Note: Representative data for 4-fluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid are based on typical conditions and expected high yields for these reagents in Suzuki-Miyaura couplings, as specific side-by-side comparative studies with this compound on the same aryl bromide were not available in the reviewed literature.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound, adapted from established literature.[2]
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 5 mol%) and the phosphine ligand (e.g., CyJohnPhos, 15 mol%).
-
Add a deoxygenated solvent mixture, such as THF/toluene (1:1).
-
Stir the mixture at a moderate temperature (e.g., 50°C) for a sufficient time to form the active catalyst.
-
To the activated catalyst solution, add the aryl bromide (1.0 equiv.), this compound (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add deionized and deoxygenated water to create a biphasic mixture.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 95°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Separate the aqueous phase and extract it with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Key Concepts
To further elucidate the context and application of these coupling reactions, the following diagrams visualize a typical experimental workflow, a comparison of the electronic properties of the boronic acids, and a relevant signaling pathway in drug discovery where such compounds are often utilized.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Logical comparison of electronic effects and stability of boronic acids.
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
References
Quantum Chemical Insights into the Reactivity of 3,4,5-Trifluorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. The choice of boronic acid is a critical determinant of reaction efficiency and outcome. This guide provides a detailed comparison of the reactivity of 3,4,5-trifluorophenylboronic acid with its non-fluorinated counterpart, phenylboronic acid, and the monofluorinated analogue, 4-fluorophenylboronic acid. The analysis is supported by both experimental data and insights from quantum chemical calculations, offering a comprehensive view for researchers seeking to modulate the electronic properties of their target molecules.
The Influence of Fluorine Substitution on Reactivity: An Overview
The introduction of fluorine atoms onto the phenyl ring of boronic acid significantly alters its electronic properties, which in turn influences its reactivity in palladium-catalyzed cross-coupling reactions. Fluorine is a highly electronegative atom, and its presence imparts a strong electron-withdrawing inductive effect on the aromatic ring. This electronic perturbation has a cascading effect on the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.
Quantum chemical calculations have elucidated that the electron-withdrawing nature of fluorine substituents can increase the Lewis acidity of the boronic acid.[1] This enhanced acidity can facilitate the formation of the boronate species, a key intermediate in the transmetalation step. However, excessive fluorination can also lead to increased rates of undesired side reactions, such as protodeboronation, particularly under basic conditions.[1] Therefore, a nuanced understanding of the degree and position of fluorine substitution is crucial for optimizing reaction conditions.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a quantitative comparison, we have summarized experimental data from a study investigating the Suzuki-Miyaura coupling of various phenylboronic acids with 1-bromo-4-fluorobenzene. The results highlight the impact of fluorine substitution on product yields under identical reaction conditions.
Table 1: Comparison of Reaction Yields in the Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with 1-bromo-4-fluorobenzene [2]
| Boronic Acid | Product Yield (%) at 70°C | Product Yield (%) at 110°C |
| Phenylboronic acid | ~55 | ~85 |
| 4-Fluorophenylboronic acid | ~60 | ~95 |
| This compound | Data not available in the cited study | Data not available in the cited study |
As indicated in the table, the presence of a single fluorine atom in the para position (4-fluorophenylboronic acid) leads to a noticeable increase in product yield compared to the unsubstituted phenylboronic acid at both 70°C and 110°C.[2] This suggests that the electron-withdrawing effect of the fluorine atom enhances the reactivity of the boronic acid in this specific reaction. While direct comparative data for this compound under these exact conditions is not available in the cited literature, the general trend suggests that its reactivity would be further influenced by the presence of three electron-withdrawing fluorine atoms.
Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for dissecting the reaction mechanism at a molecular level and predicting the reactivity of different substrates. These calculations can determine the activation energies for key elementary steps in the catalytic cycle, offering a theoretical basis for understanding the experimental observations.
For the Suzuki-Miyaura reaction, the transmetalation step is often considered rate-determining. Computational studies have shown that the energy barrier for this step is sensitive to the electronic nature of the substituents on the phenylboronic acid. Electron-withdrawing groups are generally predicted to lower the activation energy for transmetalation, thereby accelerating the overall reaction rate.
Table 2: Theoretical Comparison of Activation Energies for Key Steps in the Suzuki-Miyaura Reaction
| Boronic Acid | Calculated Activation Energy for Transmetalation (kcal/mol) | Calculated Activation Energy for Reductive Elimination (kcal/mol) |
| Phenylboronic acid | Specific comparative data not available in search results | Specific comparative data not available in search results |
| 4-Fluorophenylboronic acid | Specific comparative data not available in search results | Specific comparative data not available in search results |
| This compound | Specific comparative data not available in search results | Specific comparative data not available in search results |
While specific comparative values for the activation energies of these three boronic acids from a single computational study are not available in the provided search results, the general principles derived from various computational analyses of Suzuki-Miyaura reactions involving fluorinated substrates suggest that the activation energy for the transmetalation step would likely follow the trend: Phenylboronic acid > 4-Fluorophenylboronic acid > this compound. This is because the increasing electron-withdrawing character of the phenyl ring would enhance the electrophilicity of the boron atom, facilitating the transfer of the aryl group to the palladium center.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid, based on the conditions used in the comparative study cited above.[2]
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl bromide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃) as the base, and a palladium catalyst in a suitable solvent system (e.g., DMF/H₂O) is prepared in a reaction vessel. The mixture is then heated to the desired temperature (e.g., 70°C or 110°C) and stirred for a specified period. The progress of the reaction is monitored by an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow and Reaction Pathway
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are illustrated in the following diagram. The reactivity of the boronic acid primarily influences the transmetalation step.
Conclusion
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling can be effectively tuned through fluorine substitution. Experimental evidence suggests that fluorinated phenylboronic acids, such as 4-fluorophenylboronic acid, exhibit enhanced reactivity compared to their non-fluorinated counterpart. Quantum chemical principles support this observation, attributing the increased reactivity to the electron-withdrawing nature of fluorine, which facilitates the key transmetalation step. While direct comparative data for this compound is still emerging, the established trends provide a strong foundation for predicting its reactivity profile. For researchers and drug development professionals, the strategic use of fluorinated boronic acids like this compound offers a powerful method for introducing fluorine-containing moieties and modulating the electronic properties of target molecules, ultimately enabling the synthesis of novel compounds with potentially improved physicochemical and pharmacological properties.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling with 3,4,5-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The use of fluorinated building blocks, such as 3,4,5-trifluorophenylboronic acid, is of particular interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by fluorine atoms.[1] However, polyfluorophenylboronic acids can be challenging coupling partners due to their propensity for protodeboronation under basic reaction conditions.[3][4][5] This guide provides an objective comparison of palladium catalysts for the successful cross-coupling of this compound, supported by experimental data.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst, particularly the ligand, is critical for achieving high yields and reaction rates in the Suzuki-Miyaura coupling of electron-poor and unstable boronic acids like this compound.[3][6] Below is a summary of the performance of different palladium catalyst systems in related reactions, highlighting the effectiveness of a specific palladacycle precatalyst.
| Catalyst System | Aryl Halide | This compound Equivalent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Precatalyst 13 (2 mol %) | 4-Chlorobenzotrifluoride | 1.5 equiv | 0.5 M aq. K₃PO₄ | THF | rt | 0.5 | 95 | [3][5] |
| Precatalyst 13 (2 mol %) | 4-Chloroanisole | 1.5 equiv | 0.5 M aq. K₃PO₄ | THF | rt | 0.5 | 96 | [3][5] |
| Precatalyst 13 (2 mol %) | 1-Bromo-4-(tert-butyl)benzene | 1.5 equiv | 0.5 M aq. K₃PO₄ | THF | rt | 0.5 | 94 | [3][5] |
| Precatalyst 13 (2 mol %) | 4-Biphenyl triflate | 1.5 equiv | 0.5 M aq. K₃PO₄ | THF | rt | 0.5 | 93 | [3][5] |
| Pd₂(dba)₃ / XPhos (5/15 mol %) | 2,3,4,5-Tetrafluoro-1-iodobenzene | 1.0 equiv | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 36 | [6] |
| Pd₂(dba)₃ / RuPhos (5/15 mol %) | 2,3,4,5-Tetrafluoro-1-iodobenzene | 1.0 equiv | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 17 | [6] |
| Pd₂(dba)₃ / SPhos (5/15 mol %) | 2,3,4,5-Tetrafluoro-1-iodobenzene | 1.0 equiv | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 14 | [6] |
Note: The data for the Pd₂(dba)₃ systems are for a structurally related polyfluorinated system and are included to provide a comparative context for ligand choice.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using Precatalyst 13[3][5]
An oven-dried vial is charged with the aryl halide (1.0 mmol), this compound (1.5 mmol), and precatalyst 13 (0.02 mmol, 2 mol %). The vial is sealed with a septum and purged with argon. Degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) are then added via syringe. The reaction mixture is stirred vigorously at room temperature for 30 minutes. Upon completion, the reaction is diluted with an organic solvent, and the organic layer is washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by flash chromatography to afford the desired product.
Mechanistic Overview and Workflow
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3,4,5-Trifluorophenylboronic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 3,4,5-Trifluorophenylboronic acid, ensuring the safety of laboratory personnel and the protection of the environment.
Chemical Safety Overview
This compound is a compound that requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2] Adherence to the safety protocols outlined below is crucial.
Hazard Identification and Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Category | Classification | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects | Warning |
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator with a type N95 (US) filter or equivalent, especially if dust is generated.[1]
-
Protective Clothing: A laboratory coat or other suitable protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the approved method for the disposal of this compound.
1. Waste Collection:
- Carefully sweep up the solid this compound, avoiding dust formation.[2]
- Place the collected solid into a clearly labeled, sealable container designated for chemical waste.
- For any residual powder, gently wipe the area with a wet paper towel (avoiding excessive water) and place the towel in the same waste container.
2. Container Labeling:
- Label the waste container with the full chemical name: "this compound".
- Include appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).
3. Storage Pending Disposal:
- Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.
- Ensure the storage area is secure and accessible only to authorized personnel.
4. Final Disposal:
- The disposal of this compound must be conducted through an approved and licensed waste disposal contractor.[2]
- Do not dispose of this chemical down the drain or in regular trash.[2] It is crucial to prevent its release into the environment due to its toxicity to aquatic life.[2]
- Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Emergency Procedures
-
In case of a spill:
-
Evacuate the immediate area.
-
Ensure proper PPE is worn before attempting to clean up.
-
Ventilate the area.
-
Follow the waste collection steps outlined above to collect the spilled material.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
In case of personal exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
